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  • Product: 2-[(4-Aminobenzyl)thio]benzoic acid
  • CAS: 1171949-77-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-[(4-Aminobenzyl)thio]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates information on its core chemical identity, proposes a robust synthetic pathway based on established chemical principles, and explores its potential physicochemical and biological properties by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical guidance for the synthesis, characterization, and potential application of this versatile molecule.

Introduction: A Molecule of Untapped Potential

2-[(4-Aminobenzyl)thio]benzoic acid is an organic molecule that merges three key functional moieties: a benzoic acid, a thioether linkage, and a para-substituted aminobenzyl group. This unique combination of a carboxylic acid, a flexible sulfur bridge, and a primary aromatic amine makes it a highly attractive scaffold for the synthesis of more complex molecules. The carboxylic acid and amino groups provide reactive handles for amide bond formation, salt formation, and other derivatizations, while the thioether linkage offers a degree of conformational flexibility and can participate in various chemical transformations.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of the aminobenzylthio moiety introduces new possibilities for molecular interactions and biological targeting. This guide will delve into the known and projected chemical properties of this compound, providing a solid foundation for its exploration in drug discovery and materials science.

Molecular Structure and Core Chemical Identifiers

The fundamental properties of 2-[(4-Aminobenzyl)thio]benzoic acid are summarized below. These identifiers are crucial for its unambiguous identification and handling in a laboratory setting.

Identifier Value
IUPAC Name 2-[(4-Aminobenzyl)thio]benzoic acid
CAS Number 1171949-77-1
Molecular Formula C₁₄H₁₃NO₂S
Molecular Weight 259.32 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)N
InChI Key InChI=1S/C14H13NO2S/c15-11-6-4-10(5-7-11)9-18-13-3-1-2-8-12(13)14(16)17/h1-8H,9,15H2,(H,16,17)

Physicochemical Properties: An Informed Projection

While experimentally determined data for 2-[(4-Aminobenzyl)thio]benzoic acid are scarce, we can project its likely physicochemical properties based on its structural components and data from analogous compounds.

Property Projected Value/Characteristic Justification
Melting Point Likely a solid with a relatively high melting point (>150 °C)Aromatic carboxylic acids and amines tend to be crystalline solids with strong intermolecular interactions (hydrogen bonding, van der Waals forces).
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.The presence of the large aromatic moieties and the thioether linkage will likely dominate, leading to low aqueous solubility. The polar carboxylic acid and amine groups will confer solubility in polar organic solvents.
pKa Carboxylic acid pKa ~ 4-5. Amine pKa ~ 4-5.The carboxylic acid pKa is expected to be in the typical range for benzoic acids. The aromatic amine is expected to be a weak base.
Appearance Likely a white to off-white or pale yellow crystalline solid.Many aromatic compounds with amino and sulfur functionalities exhibit this appearance.

Synthesis and Purification: A Proposed Methodology

A robust and reliable synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid can be envisioned through a nucleophilic aromatic substitution reaction. This approach is guided by established methods for the preparation of 2-arylthiobenzoic acids.[2] The proposed two-step synthesis involves the preparation of 4-aminobenzylthiol followed by its reaction with a 2-halobenzoic acid.

Proposed Synthetic Pathway

G cluster_0 Step 1: Preparation of 4-Aminobenzylthiol cluster_1 Step 2: Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid 4-Aminobenzyl_chloride_hydrochloride 4-Aminobenzyl chloride hydrochloride Isothiouronium_salt Intermediate Isothiouronium Salt 4-Aminobenzyl_chloride_hydrochloride->Isothiouronium_salt Reaction Thiourea Thiourea Thiourea->Isothiouronium_salt Reaction 4-Aminobenzylthiol 4-Aminobenzylthiol Isothiouronium_salt->4-Aminobenzylthiol Hydrolysis NaOH_H2O NaOH, H₂O (Hydrolysis) NaOH_H2O->4-Aminobenzylthiol 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Target_Molecule 2-[(4-Aminobenzyl)thio]benzoic acid 2-Chlorobenzoic_acid->Target_Molecule Nucleophilic Aromatic Substitution 4-Aminobenzylthiol_from_step1 4-Aminobenzylthiol 4-Aminobenzylthiol_from_step1->Target_Molecule Base Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Base->Target_Molecule

Caption: Proposed two-step synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Aminobenzylthiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add 4-aminobenzyl chloride hydrochloride (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion of the reaction (formation of the intermediate isothiouronium salt), cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Second Reflux: Heat the mixture to reflux for another 2-3 hours to effect hydrolysis to the thiol.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH. The product, 4-aminobenzylthiol, may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoic acid (1.0 equivalent) and 4-aminobenzylthiol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (2.5 equivalents).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water.

  • Purification: The crude 2-[(4-Aminobenzyl)thio]benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization (Predicted)

The following are the expected key spectral features for 2-[(4-Aminobenzyl)thio]benzoic acid, which are essential for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methylene (-CH₂-) protons, likely in the range of 4.0-4.5 ppm.

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.

    • A broad singlet for the amine (-NH₂) protons, which is also exchangeable with D₂O.

    • A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The protons on the aminobenzyl ring will likely appear more upfield due to the electron-donating effect of the amino group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak for the methylene carbon (-CH₂-).

    • A peak for the carboxylic carbon (-COOH) in the downfield region (around 170 ppm).

    • Multiple peaks in the aromatic region (110-150 ppm) for the carbons of the benzene rings.

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • N-H stretching bands for the primary amine, usually appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.

    • A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

    • C-S stretching vibrations, which are typically weak and can be difficult to assign, in the fingerprint region.

    • C-H stretching and bending vibrations for the aromatic rings.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (259.32). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Potential Biological Activities and Applications in Drug Development

Workflow for Preliminary Biological Screening

G Target_Molecule 2-[(4-Aminobenzyl)thio]benzoic acid Antimicrobial_Screening Antimicrobial Screening (e.g., MIC assays against Gram-positive and Gram-negative bacteria, and fungi) Target_Molecule->Antimicrobial_Screening Anti-inflammatory_Assays Anti-inflammatory Assays (e.g., COX-1/COX-2 inhibition, cytokine release assays) Target_Molecule->Anti-inflammatory_Assays Anticancer_Screening Anticancer Screening (e.g., MTT assay against various cancer cell lines) Target_Molecule->Anticancer_Screening Hit_Identification Hit Identification Antimicrobial_Screening->Hit_Identification Anti-inflammatory_Assays->Hit_Identification Anticancer_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization

Caption: A logical workflow for the initial biological evaluation of 2-[(4-Aminobenzyl)thio]benzoic acid.

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The presence of the thioether and amino functionalities could modulate this activity. It would be prudent to screen this compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Anti-inflammatory Potential: Many benzoic acid derivatives exhibit anti-inflammatory effects.[1] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 2-[(4-Aminobenzyl)thio]benzoic acid could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or modulate other inflammatory pathways.

  • Anticancer Applications: The aminobenzyl moiety is present in various compounds with anticancer properties. Screening against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects.

Conclusion and Future Directions

2-[(4-Aminobenzyl)thio]benzoic acid represents a promising, yet underexplored, chemical entity. This technical guide has outlined its fundamental chemical properties, proposed a viable synthetic route, and projected its spectral characteristics and potential biological activities. The true potential of this molecule will only be unlocked through rigorous experimental investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic biological evaluation, as outlined in this guide, will be crucial in determining its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships of related compounds.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
  • Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzothiazole Derivatives.
  • The preparation method of 2-hydroxyl-4-aminobenzoic acid.
  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
  • Synthesis of 2-(Benzylthio)benzothiazole. PrepChem.com.
  • 2-((4-Cyanobenzyl)thio)benzoic acid. BLDpharm.
  • Biological activity of 2-(Benzylcarbamoyl)
  • Process for the preparation of 2-arylthiobenzoic acids.
  • DETHYLHEXYL BUTAMIDO TRAZONE WITH HIGH PURITY AND PROCESS FOR ITS PREPARATION.
  • 2-((2-Aminophenyl)thio)benzoic Acid|CAS 54920-98-8. BenchChem.
  • Thiobenzoic acid technical grade, 90 98-91-9. Sigma-Aldrich.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Synthesis method of para aminobenzoic acid.
  • PROCESS FOR THE PREPARATION OF 11-(4-[2-(2-HYDROXYETHOXY)ETHYL]-I-PIPERAZINYL)DIB ENZO[b,f][l,4]THIAZEPINE.
  • 2-{4-[(2-Aminophenyl)thio]-3-nitrobenzoyl}benzoic acid | C20H14N2O5S | CID. PubChem.
  • Thiobenzoic acid. Wikipedia.

Sources

Exploratory

An In-depth Technical Guide to 2-[(4-Aminobenzyl)thio]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of 2-[(4-Aminobenzyl)thio]benzoic acid , a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[(4-Aminobenzyl)thio]benzoic acid , a molecule of interest in medicinal chemistry and materials science. While this specific isomer is a subject of ongoing research, this document synthesizes available data and established scientific principles to offer insights into its chemical identity, synthesis, and potential applications. We will delve into its structural characteristics, propose a robust synthetic pathway, and outline methods for its thorough characterization.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-[(4-aminobenzyl)thio]benzoic acid . This nomenclature precisely defines the connectivity of the molecular components: a benzoic acid core substituted at the 2-position with a thioether linkage to a benzyl group, which in turn is functionalized with an amino group at the 4-position.

Identifier Value Source
IUPAC Name 2-[(4-Aminobenzyl)thio]benzoic acidBLDpharm
CAS Number 1171949-77-1BLDpharm
Molecular Formula C₁₄H₁₃NO₂SBLDpharm
Molecular Weight 259.32 g/mol BLDpharm
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)NInferred
Structural Elucidation:

The molecule's structure, characterized by a flexible thioether bridge connecting two distinct aromatic systems, gives rise to a range of conformational possibilities. This structural dynamism is a key determinant of its interaction with biological targets.

G cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Nitro Group Reduction ThiosalicylicAcid Thiosalicylic Acid Intermediate 2-[(4-Nitrobenzyl)thio]benzoic acid ThiosalicylicAcid->Intermediate NitrobenzylChloride 4-Nitrobenzyl Chloride NitrobenzylChloride->Intermediate Product 2-[(4-Aminobenzyl)thio]benzoic acid Intermediate->Product Base Base (e.g., NaOH) Base->Intermediate Solvent1 Solvent (e.g., Ethanol/Water) Solvent1->Intermediate ReducingAgent Reducing Agent (e.g., Fe/HCl) ReducingAgent->Product Solvent2 Solvent (e.g., Methanol/DMF) Solvent2->Product

Figure 2: Proposed synthetic workflow for 2-[(4-Aminobenzyl)thio]benzoic acid.

Experimental Protocol:

Step 1: Synthesis of 2-[(4-Nitrobenzyl)thio]benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosalicylic acid (1 equivalent) in a suitable solvent system such as a mixture of ethanol and water.

  • Deprotonation: Add a base, for example, sodium hydroxide (2 equivalents), to the solution and stir until the thiosalicylic acid is fully dissolved and deprotonated, forming the sodium thiophenoxide.

  • Nucleophilic Substitution: To this solution, add 4-nitrobenzyl chloride (1 equivalent).

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid

  • Reaction Setup: Suspend the synthesized 2-[(4-nitrobenzyl)thio]benzoic acid (1 equivalent) in a mixture of methanol and dimethylformamide (DMF).

  • Reduction: Add a reducing agent, such as iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Progression: Heat the mixture with stirring. The reaction progress can often be visually monitored by a color change from yellow to colorless.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the iron residues.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 2-[(4-aminobenzyl)thio]benzoic acid, the following characterization data is based on predictions from established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the benzoic acid ring will likely appear as a set of four distinct signals, while the protons on the 4-aminobenzyl ring will appear as two doublets due to symmetry.

  • Methylene Protons (-S-CH₂-): A singlet is anticipated around δ 4.0-4.5 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being highly dependent on the solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (δ > 10 ppm), which may or may not be observed depending on the solvent used.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Multiple signals are expected in the range of δ 110-150 ppm.

  • Methylene Carbon (-S-CH₂-): A signal is anticipated around δ 35-45 ppm.

  • Carboxylic Carbon (-COOH): A signal is expected in the downfield region, typically δ > 165 ppm.

Infrared (IR) Spectroscopy (Predicted)
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amine)3300-3500 (two bands)Symmetric and Asymmetric Stretching
C-H (Aromatic)3000-3100Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Aromatic)1450-1600Stretching
C-N (Amine)1250-1350Stretching
C-S (Thioether)600-800Stretching
Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): Expected at m/z = 259.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the benzylic C-S bond.

Applications in Drug Discovery and Materials Science

Derivatives of aminobenzoic acid are recognized as valuable building blocks in pharmaceutical development, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. [1][2]The structural motif of 2-[(4-aminobenzyl)thio]benzoic acid, incorporating a flexible thioether linkage and two functionalized aromatic rings, makes it an attractive scaffold for the design of novel therapeutic agents.

The presence of both a carboxylic acid and an amino group provides opportunities for further chemical modification to explore structure-activity relationships. Additionally, the thioether linkage can contribute to the molecule's pharmacokinetic profile.

In the realm of materials science, such bifunctional organic molecules can serve as monomers for the synthesis of novel polymers or as ligands for the formation of coordination complexes with interesting electronic or catalytic properties.

Safety and Handling

As with any laboratory chemical, 2-[(4-aminobenzyl)thio]benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-[(4-Aminobenzyl)thio]benzoic acid presents itself as a compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data remains to be broadly published, this guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The proposed synthetic route is based on reliable and well-established chemical transformations, offering a clear path for its preparation in a laboratory setting. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential.

References

  • Benchchem. 2-((2-Aminophenyl)thio)benzoic Acid | CAS 54920-98-8. (n.d.). Retrieved from a relevant chemical supplier website.
  • PubChem. 2-((2-Aminophenyl)thio)benzoic acid. (n.d.). Retrieved from [Link]

  • BLDpharm. 1171949-77-1 | 2-((4-Aminobenzyl)thio)benzoic acid. (n.d.). Retrieved from a relevant chemical supplier website.
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • NIST. 4-Aminobenzoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Rauf, A., et al. (2023).
  • Rauf, A., et al. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-[(4-Aminobenzyl)thio]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the solubility profile of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 2-[(4-Aminobenzyl)thio]benzoic acid (CAS 1171949-77-1). Due to the limited availability of experimental data for this specific molecule, this document emphasizes a predictive and systematic approach. It outlines the theoretical considerations, including predicted physicochemical properties, and provides detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility. Furthermore, this guide details essential solid-state characterization techniques to investigate factors such as polymorphism, which can significantly impact the dissolution and bioavailability of a compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in drug discovery and development.

Introduction and Molecular Overview

2-[(4-Aminobenzyl)thio]benzoic acid is a multifaceted organic molecule incorporating a benzoic acid moiety, a thioether linkage, and a para-substituted aminobenzyl group. This unique combination of functional groups suggests a complex physicochemical behavior, particularly its solubility, which will be governed by its acidic and basic centers, as well as its potential for hydrogen bonding and crystalline packing. A thorough understanding of its solubility is paramount, as this property profoundly influences oral bioavailability, formulation design, and the reliability of in-vitro biological assays.

Chemical Structure:

Given the nascent stage of research on this compound, this guide will first establish a theoretical foundation by predicting key physicochemical parameters that dictate solubility. Subsequently, it will provide detailed experimental workflows to empirically determine its solubility profile.

Predicted Physicochemical Properties: A Foundation for Experimental Design

In the absence of experimental data, computational tools and knowledge of structure-property relationships are invaluable for predicting the behavior of a new chemical entity. These predictions are crucial for designing relevant and efficient experiments.

Predicted Ionization Constants (pKa)

The molecule possesses two ionizable centers: a carboxylic acid group and an aromatic amine.

  • Acidic pKa (pKa₁): The carboxylic acid group is expected to be the primary acidic center. The pKa of benzoic acid is approximately 4.2. The electron-donating character of the thioether linkage at the ortho position is not expected to significantly alter this value.

  • Basic pKa (pKa₂): The basicity of the aniline-like amino group is influenced by the benzylthio substituent. The pKa of aniline is approximately 4.6. The electron-donating nature of the benzyl group may slightly increase this value.

Predicted pKa Values:

  • pKa₁ (acidic): ~4.0 - 4.5

  • pKa₂ (basic): ~4.5 - 5.0

This prediction suggests that 2-[(4-Aminobenzyl)thio]benzoic acid is an amphoteric molecule, with its net charge and, consequently, its aqueous solubility being highly dependent on the pH of the medium.

Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Various computational methods, such as those based on fragment contributions (e.g., ClogP), can provide an estimate.[1][2] Given the presence of two aromatic rings, the molecule is expected to have a moderate to high lipophilicity.

Predicted logP: ~2.5 - 3.5

A logP in this range suggests that the compound may have good membrane permeability but potentially poor aqueous solubility.

Table 1: Predicted Physicochemical Properties of 2-[(4-Aminobenzyl)thio]benzoic Acid
PropertyPredicted ValueImplication for Solubility
Molecular FormulaC₁₄H₁₃NO₂S-
Molecular Weight259.32 g/mol -
Acidic pKa (pKa₁)4.0 - 4.5Increased solubility at pH > pKa₁
Basic pKa (pKa₂)4.5 - 5.0Increased solubility at pH < pKa₂
logP2.5 - 3.5Potentially low intrinsic aqueous solubility

Proposed Synthesis and Potential Impurities

A robust understanding of the synthetic route is crucial for anticipating potential impurities that could affect solubility measurements. A plausible synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid involves a nucleophilic aromatic substitution reaction.[3]

Proposed Synthesis Pathway:

G A 2-Chlorobenzoic acid C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B 4-Aminobenzyl mercaptan B->C D 2-[(4-Aminobenzyl)thio]benzoic acid C->D Nucleophilic Aromatic Substitution E Work-up and Purification (e.g., Acidification, Recrystallization) D->E

Caption: Proposed synthesis of the target compound.

Potential Impurities:

  • Starting materials: Unreacted 2-chlorobenzoic acid and 4-aminobenzyl mercaptan.

  • Side-products: Disulfide of 4-aminobenzyl mercaptan.

  • Isomers: Positional isomers if the starting materials are not pure.

The presence of these impurities can significantly impact the measured solubility, highlighting the importance of a well-characterized and purified sample for definitive solubility studies.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The shake-flask method is the most reliable technique for this determination.[4][5]

Experimental Protocol: Shake-Flask Method
  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess of solid 2-[(4-Aminobenzyl)thio]benzoic acid to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the final pH of each saturated solution.

Data Analysis and Interpretation

The solubility data should be plotted as a function of pH. Based on the predicted pKa values, the solubility profile is expected to be "U" shaped, with minimum solubility around the isoelectric point and higher solubility at acidic and basic pH values.

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid to buffer series B Equilibrate (24-48h) at constant temp. A->B C Separate solid and liquid phases B->C D Quantify dissolved compound (HPLC-UV) C->D E Measure final pH D->E F Plot Solubility vs. pH E->F

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). This is particularly relevant for early-stage drug discovery where high-throughput screening is employed.[6] Nephelometry, which measures light scattering from suspended particles, is a common method.[7]

Experimental Protocol: Nephelometry-Based Assay
  • Stock Solution: Prepare a high-concentration stock solution of 2-[(4-Aminobenzyl)thio]benzoic acid in DMSO.

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution into the desired aqueous buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

G cluster_1 Kinetic Solubility Workflow G Prepare DMSO stock solution H Serial dilute into aqueous buffer G->H I Incubate (e.g., 2h) H->I J Measure turbidity (Nephelometry) I->J K Determine precipitation concentration J->K

Caption: Kinetic solubility determination workflow.

Solid-State Characterization: The Impact of Crystalline Form

The solid-state properties of a compound, particularly polymorphism, can have a profound impact on its solubility and dissolution rate.[8] Therefore, a thorough solid-state characterization is essential.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[9][10]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.[9]

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a compound.[11] Each crystalline form produces a unique diffraction pattern. XRPD is crucial for polymorph screening and for ensuring batch-to-batch consistency of the solid form.[8][12]

Table 2: Solid-State Characterization Techniques and Their Applications
TechniqueInformation ObtainedRelevance to Solubility
DSCMelting point, enthalpy of fusion, polymorphic transitionsDifferent polymorphs have different melting points and stabilities, which correlate with solubility.
TGAThermal stability, presence of solvates/hydratesThe presence of solvates or hydrates can significantly alter the solubility compared to the anhydrous form.
XRPDCrystalline form identification, degree of crystallinityDifferent polymorphs can exhibit different solubilities and dissolution rates.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the solubility profile of 2-[(4-Aminobenzyl)thio]benzoic acid. The outlined experimental protocols for thermodynamic and kinetic solubility, coupled with essential solid-state characterization, will enable researchers to generate the critical data needed to advance the development of this compound. It is imperative to underscore that the predicted physicochemical properties serve as a starting point for experimental design and must be confirmed empirically. Future work should focus on obtaining a highly purified sample of the target compound to perform the described experiments and to investigate the potential for salt formation to further modulate its solubility.

References

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Exploratory

An In-depth Technical Guide to 2-[(4-Aminobenzyl)thio]benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of significant interest in medicinal chemistry. Due to a scarcity of direct literature on this specific compound, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to propose a robust synthetic pathway and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel thioether and aminobenzoic acid derivatives. We will delve into a proposed multi-step synthesis, predict its physicochemical properties, and discuss potential pharmacological applications based on the known bioactivities of structurally related molecules, thereby providing a roadmap for future research and development.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The molecular architecture of 2-[(4-aminobenzyl)thio]benzoic acid presents a compelling scaffold for drug discovery. It synergistically combines the structural motifs of aminobenzoic acid and a benzyl thioether. Aminobenzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The thioether linkage, on the other hand, is a key structural element in numerous biologically active molecules and can play a crucial role in modulating pharmacological activity and metabolic stability[3][4]. The benzyl group further provides a modifiable handle for tuning steric and electronic properties to optimize target engagement.

The strategic combination of these pharmacophores in 2-[(4-aminobenzyl)thio]benzoic acid suggests a high potential for novel therapeutic applications. This guide will provide a detailed, albeit prospective, exploration of this promising molecule.

Proposed Synthesis of 2-[(4-Aminobenzyl)thio]benzoic Acid

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction 2-mercaptobenzoic_acid 2-Mercaptobenzoic Acid intermediate 2-((4-Cyanobenzyl)thio)benzoic acid 2-mercaptobenzoic_acid->intermediate Base (e.g., NaOH) Solvent (e.g., Ethanol) 4-cyanobenzyl_chloride 4-Cyanobenzyl Chloride 4-cyanobenzyl_chloride->intermediate intermediate_2 2-((4-Cyanobenzyl)thio)benzoic acid final_product 2-[(4-Aminobenzyl)thio]benzoic Acid intermediate_2->final_product Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Figure 1: Proposed two-step synthesis of 2-[(4-Aminobenzyl)thio]benzoic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((4-Cyanobenzyl)thio)benzoic acid

This step involves the S-alkylation of 2-mercaptobenzoic acid with 4-cyanobenzyl chloride. The thiol group of 2-mercaptobenzoic acid is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile, attacking the benzylic carbon of 4-cyanobenzyl chloride and displacing the chloride ion.

  • Materials:

    • 2-Mercaptobenzoic acid

    • 4-Cyanobenzyl chloride

    • Sodium hydroxide (NaOH) or other suitable base

    • Ethanol or other suitable polar aprotic solvent

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

  • Procedure:

    • Dissolve 2-mercaptobenzoic acid and an equimolar amount of sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • To this solution, add an equimolar amount of 4-cyanobenzyl chloride dissolved in a minimal amount of ethanol dropwise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-((4-cyanobenzyl)thio)benzoic acid.

Step 2: Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid

This step involves the reduction of the nitrile group of the intermediate to a primary amine. This can be achieved using various reducing agents.

  • Materials:

    • 2-((4-Cyanobenzyl)thio)benzoic acid

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent for LiAlH₄ reduction; Ethanol or methanol for catalytic hydrogenation

    • Standard reaction and workup equipment

  • Procedure (using Catalytic Hydrogenation):

    • Dissolve 2-((4-cyanobenzyl)thio)benzoic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography to obtain pure 2-[(4-aminobenzyl)thio]benzoic acid.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-[(4-Aminobenzyl)thio]benzoic acid. These predictions are based on the known properties of its constituent functional groups and structurally similar molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₃NO₂SBased on atomic composition.
Molecular Weight 259.32 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Presence of both polar (amine, carboxylic acid) and nonpolar (aromatic rings, thioether) groups.
pKa Carboxylic acid: ~4-5; Amine: ~4-5The carboxylic acid pKa is typical for benzoic acids. The aniline-like amine is a weak base.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-[(4-aminobenzyl)thio]benzoic acid is likely to be influenced by both the aminobenzoic acid and the benzyl thioether moieties. By examining the activities of related compounds, we can infer potential therapeutic applications.

Antimicrobial Activity

Derivatives of p-aminobenzoic acid (PABA) have been extensively studied for their antimicrobial properties[2][5]. For instance, Schiff bases derived from PABA have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal properties[2]. The introduction of a thioether linkage can also contribute to antimicrobial effects. Therefore, 2-[(4-aminobenzyl)thio]benzoic acid and its derivatives are promising candidates for the development of new antimicrobial agents.

Anticancer and Cytotoxic Potential

Many aminobenzoic acid derivatives have been investigated as potential anticancer agents[1]. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The structural similarity of the aminobenzyl moiety to components of some anticancer drugs suggests that 2-[(4-aminobenzyl)thio]benzoic acid could exhibit cytotoxic activity against various cancer cell lines.

Anti-inflammatory Properties

Thioether-containing compounds have been explored for their anti-inflammatory potential[6]. The thioether moiety can act as an antioxidant, scavenging reactive oxygen species that contribute to inflammation. The benzoic acid component is also a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that 2-[(4-aminobenzyl)thio]benzoic acid may possess anti-inflammatory activity.

Other Potential Applications

Derivatives of 2-(thio)benzoic acid have been investigated for a range of other biological activities, including muscle relaxant and parasympatholytic effects[7]. The unique combination of functional groups in the target molecule could lead to unforeseen pharmacological profiles, warranting broader screening for various biological targets.

Structure-Activity Relationship (SAR) Insights and Future Directions

The structure of 2-[(4-aminobenzyl)thio]benzoic acid offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological activities.

SAR_Diagram cluster_0 Key Molecular Scaffolds and Modification Points Molecule Thioether_Linkage Thioether Linkage: - Oxidation to sulfoxide or sulfone can alter electronic properties and polarity. Aminobenzyl_Group Aminobenzyl Group: - Substitution on the aromatic ring can influence electronic and steric properties. - Acylation or alkylation of the amine can modify basicity and hydrogen bonding potential.

Figure 2: Key regions for SAR studies on 2-[(4-Aminobenzyl)thio]benzoic Acid.

Future research should focus on:

  • Synthesis and characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

  • Biological screening: A comprehensive biological evaluation against a panel of targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers, is crucial.

  • Derivative synthesis: A library of derivatives should be synthesized based on the SAR insights to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on 2-[(4-aminobenzyl)thio]benzoic acid is limited, this in-depth technical guide provides a strong foundation for its future investigation. By leveraging the known chemistry and biology of related compounds, a plausible synthetic route and promising areas for therapeutic application have been outlined. The unique hybrid scaffold of this molecule holds considerable promise for the development of novel therapeutics, and it is hoped that this guide will stimulate further research into its potential.

References

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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(1), 1-1.
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  • Amin, S., & Parle, A. (2018). Synthesis, characterization and antioxidant activity of 2-aryl benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 59-64.
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  • Google Patents. (n.d.). Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.
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  • Borisova, T. N., et al. (2021). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 26(16), 4983.
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  • Jana, A., et al. (2020). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the -NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry, 85(15), 9576-9587.
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  • PubChem. (n.d.). 2-(Acetylthio)benzoic acid. Retrieved from [Link]

  • Cardullo, N., et al. (2014). Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Molecules, 19(4), 4957-4971.
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  • Katoh, T., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 2(12), 910-915.

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Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes for 2-[(4-Aminobenzyl)thio]benzoic Acid in Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. "2-[(4-Aminobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. "2-[(4-Aminobenzyl)thio]benzoic acid" is a compound of significant interest due to its unique trifunctional nature, incorporating a carboxylic acid, a thioether linkage, and a primary aromatic amine. This arrangement of functional groups within a single, stable scaffold offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The inherent reactivity of each functional group can be selectively addressed, allowing for a stepwise and controlled elaboration of the core structure.

This technical guide provides an in-depth exploration of "2-[(4-Aminobenzyl)thio]benzoic acid" as a building block. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its application in the synthesis of novel heterocyclic compounds. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this promising intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of "2-[(4-Aminobenzyl)thio]benzoic acid" is essential for its effective use in the laboratory.

PropertyValueSource
IUPAC Name 2-[(4-Aminobenzyl)thio]benzoic acidN/A (Inferred)
Molecular Formula C₁₄H₁₃NO₂SN/A (Calculated)
Molecular Weight 259.32 g/mol N/A (Calculated)
Appearance Likely a solid at room temperatureN/A (Inferred)
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous base.N/A (Inferred)

Storage and Handling: "2-[(4-Aminobenzyl)thio]benzoic acid" should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. The primary amine functionality is susceptible to air oxidation, which may lead to discoloration over time. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of 2-[(4-Aminobenzyl)thio]benzoic Acid: A Proposed Protocol

The synthesis of "2-[(4-Aminobenzyl)thio]benzoic acid" can be efficiently achieved via a nucleophilic substitution reaction between 2-mercaptobenzoic acid and 4-aminobenzyl chloride. The thiol group of 2-mercaptobenzoic acid, after deprotonation with a suitable base, acts as a potent nucleophile, displacing the chloride from the benzylic position of 4-aminobenzyl chloride.

Experimental Workflow: Synthesis of the Building Block

G cluster_0 Reaction Setup cluster_1 Nucleophilic Substitution cluster_2 Work-up and Isolation A Dissolve 2-mercaptobenzoic acid and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). B Stir at room temperature to form the thiolate salt. A->B C Add a solution of 4-aminobenzyl chloride in the same solvent dropwise. B->C Addition of Electrophile D Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. C->D E Cool the reaction mixture and pour into water. D->E Reaction Completion F Acidify with a dilute acid (e.g., HCl) to precipitate the product. E->F G Filter the solid, wash with water, and dry under vacuum. F->G

Caption: A generalized workflow for the synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid.

Detailed Synthetic Protocol

Materials:

  • 2-Mercaptobenzoic acid

  • 4-Aminobenzyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (1.54 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 30 minutes. The formation of the potassium thiolate should result in a more homogeneous solution.

  • In a separate beaker, dissolve 4-aminobenzyl chloride hydrochloride (1.78 g, 10 mmol) in 20 mL of DMF. Note: The free base of 4-aminobenzyl chloride can be unstable; using the hydrochloride salt with an excess of a base like K₂CO₃ is a common strategy.

  • Nucleophilic Substitution: Add the 4-aminobenzyl chloride solution dropwise to the stirred solution of the potassium 2-mercaptobenzoate over 15 minutes.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • Acidify the aqueous solution to a pH of approximately 4-5 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove any remaining DMF and inorganic salts.

  • Dry the solid product under vacuum at 50 °C overnight to yield "2-[(4-Aminobenzyl)thio]benzoic acid".

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Heterocyclic Synthesis: The Gateway to Benzothiazepines

The strategic placement of the amino, thioether, and carboxylic acid functionalities in "2-[(4-Aminobenzyl)thio]benzoic acid" makes it an ideal precursor for the synthesis of various heterocyclic systems. One prominent application is in the construction of substituted benzothiazepine derivatives. Benzothiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The synthesis of a benzothiazepinone core can be achieved through an intramolecular cyclization of "2-[(4-Aminobenzyl)thio]benzoic acid". This transformation can be promoted by a variety of dehydrating agents or by thermal activation.

Reaction Pathway: Intramolecular Cyclization to a Benzothiazepinone

G A 2-[(4-Aminobenzyl)thio]benzoic acid B Activation of Carboxylic Acid A->B Dehydrating Agent (e.g., DCC, EDC) or Thermal Activation C Intramolecular Nucleophilic Attack by Amine B->C D Dehydration and Ring Closure C->D E Substituted Benzothiazepinone D->E

Caption: Proposed pathway for the synthesis of a benzothiazepinone derivative.

Protocol for the Synthesis of a Substituted Benzothiazepinone

Materials:

  • "2-[(4-Aminobenzyl)thio]benzoic acid"

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place "2-[(4-Aminobenzyl)thio]benzoic acid" (2.59 g, 10 mmol).

  • Add polyphosphoric acid (approximately 20 g) to the flask. Caution: PPA is viscous and corrosive. Handle with care in a fume hood.

  • Cyclization: Heat the reaction mixture to 120-130 °C with vigorous mechanical stirring for 2-4 hours. The viscosity of the mixture will decrease as the reaction proceeds. Monitor the reaction by TLC (after quenching a small aliquot in water and extracting with ethyl acetate).

  • Work-up: After the reaction is complete, allow the mixture to cool to about 80 °C.

  • Carefully pour the warm reaction mixture onto 200 g of crushed ice with stirring.

  • The crude product should precipitate out. Stir the mixture until all the ice has melted.

  • Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzothiazepinone derivative.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Future Perspectives and Applications

The utility of "2-[(4-Aminobenzyl)thio]benzoic acid" extends beyond the synthesis of benzothiazepines. The primary amino group can be readily derivatized to introduce a wide range of substituents, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, acylation, sulfonylation, or reductive amination of the amino group can provide access to a diverse set of compounds with potentially novel biological activities.

Furthermore, the thioether linkage can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule, potentially leading to new pharmacological profiles. The carboxylic acid moiety also serves as a handle for further modifications, such as esterification or amidation, to improve pharmacokinetic properties.

Conclusion

"2-[(4-Aminobenzyl)thio]benzoic acid" is a highly versatile and promising building block for organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, providing a robust platform for the construction of complex heterocyclic scaffolds. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. The logical and stepwise approach to its synthesis and derivatization underscores its value as a key intermediate in the modern synthetic chemist's toolbox.

References

The following references pertain to the synthesis and reactions of structurally related compounds, from which the protocols and applications for "2-[(4-Aminobenzyl)thio]benzoic acid" have been logically derived.

  • PubChem. 2-((2-Aminophenyl)thio)benzoic acid. [Link]

  • Google Patents.
  • Al-Sultani, K. H., et al. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.
  • Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

Application

"2-[(4-Aminobenzyl)thio]benzoic acid" in vitro assay development

Application Notes & Protocols Topic: Development of In Vitro Assays for 2-[(4-Aminobenzyl)thio]benzoic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of In Vitro Assays for 2-[(4-Aminobenzyl)thio]benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 2-[(4-Aminobenzyl)thio]benzoic acid

2-[(4-Aminobenzyl)thio]benzoic acid is a multifaceted organic molecule belonging to the aminobenzoic acid class of compounds. Its structure, which features an aminophenyl group connected to a benzoic acid moiety via a thioether bridge, presents multiple reactive sites, making it a valuable building block in medicinal chemistry.[1] Derivatives of aminobenzoic acids are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4] The presence of the thioether linkage is of particular interest, as thiol groups are known to play crucial roles in various physiological and pathological processes, often interacting with enzymes and other biological molecules.[5][6][7]

Given the therapeutic potential suggested by its structural motifs, establishing robust in vitro assays is a critical first step in characterizing the bioactivity of 2-[(4-Aminobenzyl)thio]benzoic acid. This guide provides a comprehensive framework for the development and validation of both biochemical and cell-based assays to investigate its potential as a small molecule inhibitor.[8] For the purpose of this application note, we will hypothesize that 2-[(4-Aminobenzyl)thio]benzoic acid is a potential inhibitor of a bacterial enzyme, given the known antimicrobial activities of related compounds.[9] This focused approach will allow for a detailed exploration of assay development principles that can be adapted to other potential targets.

Conceptual Framework: A Hypothesis-Driven Approach to Assay Development

The journey of characterizing a novel compound begins with a plausible hypothesis regarding its mechanism of action. Based on the structural similarities of 2-[(4-Aminobenzyl)thio]benzoic acid to other antimicrobial agents, we will proceed with the hypothesis that it inhibits a key bacterial enzyme essential for survival, such as dihydrofolate reductase (DHFR). DHFR is a well-established target for antibacterial drugs, as it is crucial for the synthesis of nucleic acids and some amino acids.[2]

This hypothesis-driven approach allows for the rational design of a tiered screening cascade, starting with a highly specific biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more complex biological system.[10]

G cluster_0 Hypothesis Generation cluster_1 Assay Development Cascade Compound 2-[(4-Aminobenzyl)thio]benzoic acid Activity Known Antimicrobial Activity of Analogs Compound->Activity Structural Similarity Target Hypothesized Target: Bacterial DHFR Activity->Target Informed Hypothesis Biochemical Biochemical Assay (DHFR Inhibition) Target->Biochemical Primary Screen CellBased Cell-Based Assay (Bacterial Growth Inhibition) Biochemical->CellBased Confirms Cellular Activity Validation Assay Validation CellBased->Validation Ensures Robustness

Figure 1: A hypothesis-driven workflow for assay development.

Part 1: Biochemical Assay for DHFR Inhibition

A biochemical assay provides a direct measure of the interaction between the compound and its purified target enzyme, free from the complexities of a cellular environment.[11]

Principle of the Assay

This assay measures the activity of dihydrofolate reductase (DHFR) by monitoring the oxidation of its cofactor, NADPH, to NADP+. The decrease in NADPH concentration is followed by measuring the decrease in absorbance at 340 nm. An inhibitor of DHFR will slow down the rate of this reaction.

Materials and Reagents
  • Purified recombinant bacterial DHFR enzyme

  • Dihydrofolic acid (DHF)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • 2-[(4-Aminobenzyl)thio]benzoic acid (test compound)

  • Methotrexate (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[(4-Aminobenzyl)thio]benzoic acid in 100% DMSO.

    • Create a dilution series of the test compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended.

    • Prepare a similar dilution series for the positive control, methotrexate.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted test compound or control to the appropriate wells. For vehicle control wells, add 2 µL of DMSO.

    • Add 178 µL of assay buffer containing 50 µM NADPH to all wells.

    • Add 10 µL of DHFR enzyme (final concentration 10 nM) to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of DHF (final concentration 10 µM).

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[12]

ParameterDescriptionTypical Value
Enzyme Concentration Final concentration of DHFR in the assay.10 nM
Substrate (DHF) Conc. Final concentration of dihydrofolic acid.10 µM
Cofactor (NADPH) Conc. Final concentration of NADPH.50 µM
Incubation Time Pre-incubation of enzyme with inhibitor.15 minutes
Readout Measurement of NADPH oxidation.Absorbance at 340 nm

Part 2: Cell-Based Assay for Antimicrobial Activity

Cell-based assays are essential for confirming that a compound's biochemical activity translates into a functional effect in a living system.[10][13][14]

Principle of the Assay

This assay determines the minimum inhibitory concentration (MIC) of 2-[(4-Aminobenzyl)thio]benzoic acid required to inhibit the growth of a target bacterial strain. Bacterial growth is assessed by measuring the optical density (OD) of the culture.

Materials and Reagents
  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-[(4-Aminobenzyl)thio]benzoic acid (test compound)

  • Ciprofloxacin (positive control antibiotic)

  • DMSO (vehicle control)

  • Sterile 96-well microplates

  • Microplate reader

Detailed Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a serial dilution of the test compound in MHB.

    • Also, prepare a dilution series for the positive control, ciprofloxacin.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a "no drug" growth control and a "no bacteria" sterility control.

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Analysis:

    • After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria (a significant reduction in OD600 compared to the growth control).

G Start Start with Overnight Bacterial Culture DiluteCulture Dilute Culture to 5x10^5 CFU/mL Start->DiluteCulture Inoculate Inoculate Plate with Diluted Culture DiluteCulture->Inoculate PreparePlate Prepare Compound Dilutions in 96-well Plate PreparePlate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadOD Measure OD600 Incubate->ReadOD DetermineMIC Determine MIC ReadOD->DetermineMIC

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid

Welcome to the technical support center for the synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will delve into common challenges, provide detailed troubleshooting steps, and offer optimized protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-[(4-Aminobenzyl)thio]benzoic acid?

The most common and direct approach is the nucleophilic substitution (typically SN2) reaction between 2-thiosalicylic acid and a 4-aminobenzyl halide (e.g., 4-aminobenzyl chloride). This reaction, an S-alkylation, involves the deprotonation of the thiol group on 2-thiosalicylic acid to form a thiolate anion, which then acts as a nucleophile to displace the halide from the benzylic carbon of the 4-aminobenzyl halide.

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yields in this synthesis typically stem from one or more of the following factors:

  • Base Selection: The choice and stoichiometry of the base are paramount. An inappropriate base can lead to side reactions or incomplete deprotonation of the thiol.

  • Reaction Atmosphere: The thiolate intermediate is highly susceptible to oxidative dimerization, forming 2,2'-dithiosalicylic acid. Running the reaction under an inert atmosphere is crucial.

  • Side Reactions: The presence of multiple nucleophilic sites (thiol, carboxylate, and the amino group) can lead to a complex mixture of products if not properly controlled.

  • Purity of Starting Materials: Impurities in either 2-thiosalicylic acid or the 4-aminobenzyl halide can inhibit the reaction or introduce contaminants that complicate purification.

Q3: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring this reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid groups remain protonated and produce sharper spots. By spotting the starting materials and the reaction mixture over time, you can visualize the consumption of reactants and the formation of the product.

Core Synthesis and Mechanism

The synthesis proceeds via a nucleophilic substitution pathway. The key steps involve the formation of a thiolate, which is a potent nucleophile, and its subsequent attack on the electrophilic benzylic carbon.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: SN2 Attack TSA 2-Thiosalicylic Acid Thiolate Thiolate Anion TSA->Thiolate + Base - BH+ Base Base (e.g., K2CO3) ABH 4-Aminobenzyl Halide Product 2-[(4-Aminobenzyl)thio]benzoic acid Thiolate->Product + 4-Aminobenzyl Halide Halide Halide Ion (X-) G Thiolate 2x Thiolate Anion Disulfide 2,2'-Dithiosalicylic Acid (Side Product) Thiolate->Disulfide Oxidation Oxygen O2 (Air) Oxygen->Disulfide Promotes

Caption: Oxidative dimerization side reaction pathway.

Problem 3: Complex Product Mixture with Multiple Spots on TLC, Indicating Byproducts

  • Potential Cause A: N-Alkylation. The amino group on the 4-aminobenzyl halide is also nucleophilic and can react with another molecule of the halide, leading to oligomerization or side products. More critically, the amino group of the desired product can be alkylated by the starting benzyl halide.

    • Expert Recommendation (Protection Strategy): If N-alkylation is a persistent issue, consider a protecting group strategy. Reacting 4-aminobenzyl chloride with acetic anhydride to form 4-(acetylamino)benzyl chloride provides an N-protected starting material. The acetyl group can be removed post-synthesis under acidic or basic conditions.

  • Potential Cause B: O-Alkylation. While less likely due to the lower nucleophilicity of the carboxylate compared to the thiolate, some O-alkylation to form an ester is possible, especially at higher temperatures.

    • Expert Recommendation: Maintain a moderate reaction temperature. Room temperature to 50°C is generally sufficient. Overheating can increase the rate of side reactions. [1]

Optimized Experimental Protocols

Protocol 1: Direct S-Alkylation (Unprotected)

This protocol aims to optimize the direct reaction by controlling the conditions to favor S-alkylation.

  • Preparation: Add 2-thiosalicylic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inerting: Seal the flask and purge with dry nitrogen for 10 minutes.

  • Solvent Addition: Add degassed DMF via cannula, sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per gram of thiosalicylic acid).

  • Reactant Addition: Dissolve 4-aminobenzyl chloride hydrochloride (1.05 eq) in a minimal amount of degassed DMF and add it dropwise to the stirring mixture at room temperature. Note: Using the hydrochloride salt is common; the base will neutralize the HCl.

  • Reaction: Heat the mixture to 40-50°C and stir under nitrogen. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 4-5 with 1M HCl. The product should precipitate.

    • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-[(4-Aminobenzyl)thio]benzoic acid. [2][3]

Data Summary: Impact of Reaction Parameters
ParameterCondition ACondition BExpected OutcomeRationale
Atmosphere AirNitrogen/ArgonHigher yield and purity under N₂/Ar.Prevents oxidative dimerization of the thiolate.
Base (eq) K₂CO₃ (1.1 eq)K₂CO₃ (2.2 eq)Higher conversion with 2.2 eq.Ensures deprotonation of both the carboxylic acid and the thiol.
Temperature 80°C45°CFewer byproducts at 45°C.Minimizes N-alkylation and other side reactions.
Solvent EthanolDMFFaster reaction and better solubility in DMF.Polar aprotic solvents favor SN2 kinetics.

Advanced Troubleshooting Workflow

For persistent issues, a systematic approach is necessary.

G Start Low Yield Issue CheckPurity Verify Starting Material Purity (NMR, MP, TLC) Start->CheckPurity InertAtmosphere Implement Strict Inert Atmosphere (Degassed Solvents, N2/Ar blanket) CheckPurity->InertAtmosphere OptimizeBase Optimize Base (2.2 eq K2CO3 in DMF) InertAtmosphere->OptimizeBase CheckTemp Maintain Temperature at 40-50°C OptimizeBase->CheckTemp ProductFormed Is Product Formed? CheckTemp->ProductFormed PurificationIssue Is Purification the Issue? ProductFormed->PurificationIssue Yes UseProtection Consider N-Protecting Group (e.g., Acetyl) on Benzyl Halide ProductFormed->UseProtection No/Byproducts Recrystallize Optimize Recrystallization (Solvent Screen: EtOH/H2O, MeCN/H2O) PurificationIssue->Recrystallize Yes Success High Yield Achieved PurificationIssue->Success No UseProtection->Start Re-run Synthesis Recrystallize->Success

Caption: A logical workflow for troubleshooting yield issues.

References

  • Google Patents. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]

  • Organic Syntheses. Thiosalicylic acid. Available at: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • National Institutes of Health (NIH). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]

  • Google Patents. US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. Available at: [Link]

  • ACS Publications. Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. Available at: [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

  • National Institutes of Health (NIH). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[2][4]xazine-2,4-diones. Available at: [Link]

  • MSU Chemistry. Problem Set 7, KEY. Available at: [Link]

  • Royal Society of Chemistry. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. Available at: [Link]

  • Organic Syntheses. Thiobenzoic acid. Available at: [Link]

  • YouTube. Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Available at: [Link]

  • YouTube. Thiol linked alkylation for the metabolic sequencing of RNA. Available at: [Link]

  • Science Learning Center. Nucleophilic Substitution and Elimination. Available at: [Link]

  • ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. Available at: [Link]

  • National Institutes of Health (NIH). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Available at: [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Google Patents. KR20000017955A - Process for preparing thiosalicylic acid.
  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Available at: [Link]

  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.

Sources

Optimization

Technical Support Center: Enhancing the Purity of 2-[(4-Aminobenzyl)thio]benzoic Acid Derivatives

Welcome to the technical support center for the purification of 2-[(4-Aminobenzyl)thio]benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(4-Aminobenzyl)thio]benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating and purifying this versatile chemical scaffold. The inherent amphoteric nature of this molecule, possessing both a carboxylic acid and an aromatic amine, presents unique purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of 2-[(4-Aminobenzyl)thio]benzoic acid derivatives.

Q1: What are the key physicochemical properties of this class of compounds that influence purification?

A: The most critical feature is its amphoteric character. The molecule has a carboxylic acid group (pKa ~3-4) and an aromatic amine group (pKa ~4-5). This means its solubility is highly dependent on pH. In acidic solutions (pH < 2), the amine is protonated (-NH3+), and the compound is generally more water-soluble. In basic solutions (pH > 6), the carboxylic acid is deprotonated (-COO-), again increasing water solubility. Near its isoelectric point, the compound exists as a zwitterion and typically exhibits its lowest water solubility, making it amenable to precipitation. This behavior is the cornerstone of purification via acid-base extraction.

Q2: What are the most common impurities I should expect from a typical synthesis?

A: Impurities are process-related and depend on the synthetic route. However, for a typical nucleophilic substitution reaction between a thiosalicylate and a 4-aminobenzyl halide, the common impurities are well-defined.

Impurity Type Chemical Name/Structure Reason for Formation Typical Analytical Signature
Unreacted Starting Material 2-Thiobenzoic acid or its saltIncomplete reaction; stoichiometric imbalance.A distinct peak in HPLC; corresponding signals in ¹H NMR.
Unreacted Starting Material 4-Aminobenzyl halide or alcoholIncomplete reaction or hydrolysis of the halide.Corresponding peaks in HPLC/LC-MS.
Oxidation Byproduct 2-[(4-Aminobenzyl)sulfinyl]benzoic acidAir oxidation of the thioether, especially under prolonged heating or exposure to oxidants.A more polar spot on TLC; a mass increase of +16 amu in MS.
Dimerization Byproduct Bis(2-carboxyphenyl) disulfideOxidative coupling of the thiol starting material.A less polar, often symmetric molecule visible in NMR and MS.

Q3: Which analytical techniques are most effective for assessing the purity of my final compound?

A: A multi-technique approach is always recommended for robust purity assessment.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid) is typically effective. The acidic modifier ensures that the carboxylic acid is protonated, leading to better peak shape.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying the presence of impurities. Integrating key signals can provide a semi-quantitative purity assessment.[2]

  • Mass Spectrometry (MS): Primarily used for confirming the molecular weight of the desired product and identifying the mass of unknown impurities, especially when coupled with LC (LC-MS).[2][3]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of a pure crystalline solid.[5] A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide for Purification

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

Problem 1: After the initial work-up, my crude product is a sticky oil or gum instead of a solid.

  • Probable Cause:

    • Residual Solvent: Trapped organic solvent (e.g., DMF, DMSO) from the reaction.

    • Ionic Impurities: Presence of salts (e.g., sodium chloride, ammonium salts) that are hygroscopic and prevent crystallization.

    • Eutectic Mixture: The mixture of product and impurities has a significantly lower melting point than the pure product.

  • Solution Pathway:

    • Trituration: Vigorously stir or grind the oil with a solvent in which your product is insoluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes are excellent starting points. This process washes away soluble impurities and can induce crystallization of your product.

    • Aqueous Wash: If salts are suspected, dissolve the crude oil in a suitable organic solvent (like ethyl acetate) and wash it several times with water, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent under reduced pressure.[6]

    • Re-precipitation: If the product is soluble in an organic solvent, you can attempt to precipitate it by adding a non-solvent. For example, dissolve the oil in a minimal amount of methanol or ethanol and slowly add water or hexanes while stirring until the product precipitates.

Problem 2: My compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause:

    • High Solute Concentration: The solution is too supersaturated upon cooling.

    • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent is higher than the melting point of your compound. The solid melts in the hot solvent before it can dissolve.

    • Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.

  • Solution Pathway:

    • Adjust Solvent Volume: Re-heat the mixture until it becomes a homogeneous solution again. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[7]

    • Change Solvent System: Select a solvent with a lower boiling point or use a two-solvent system (e.g., ethanol/water, acetone/hexanes). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[8]

    • Ensure Slow Cooling: After dissolving the compound in the hot solvent, insulate the flask (e.g., by covering it with a beaker) to slow down the cooling rate. This allows larger, purer crystals to form.[9][10] Do not place the flask directly in an ice bath until crystal formation is well underway at room temperature.[9]

Problem 3: My compound streaks severely on silica gel TLC and gives poor separation during column chromatography.

  • Probable Cause:

    • The compound's acidic (carboxylic acid) and basic (amine) functional groups are interacting strongly and inconsistently with the acidic surface of the silica gel. This leads to a distribution of protonated and deprotonated species, causing tailing or streaking.

  • Solution Pathway:

    • Eluent Modification: The most effective solution is to add a modifier to your eluent to suppress the unwanted ionic interactions.

      • Add an Acid: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes/acetic acid 50:50:0.5). The acid ensures that your compound's carboxylic acid group remains fully protonated (-COOH), making it less polar and preventing it from strongly binding to the silica. This is the most common and effective method for carboxylic acids.[11][12]

      • Add a Base (Use with Caution): In some cases, adding a small amount of triethylamine (~0.1-0.5%) can improve the chromatography of basic compounds. However, for an amphoteric compound, this can deprotonate the carboxylic acid, potentially increasing its retention on the column. An acidic modifier is usually the better first choice.

    • Use a Different Stationary Phase: If eluent modification fails, consider using a different stationary phase.

      • Reverse-Phase Chromatography (C18): This is an excellent alternative where separation is based on hydrophobicity. The streaking issues seen on silica are often eliminated.

      • Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be a good alternative to silica gel.

Section 3: Key Purification Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol is designed for purifying a solid crude product that is thermally stable.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while heating until the solid just dissolves completely.[9][10]

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.[9]

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny "seed" crystal of the pure compound.[7]

  • Ice Bath Cooling: Once crystal formation is substantial, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.

AcidBaseExtraction cluster_0 Step 1: Separate from Basic Impurities cluster_1 Step 2: Separate from Neutral Impurities cluster_2 Step 3: Isolate Pure Product crude Crude Product (in Ethyl Acetate) sep1 Wash with dilute HCl (aq) (pH ~1-2) crude->sep1 org1 Organic Layer (Your Product as -NH3+Cl- salt, Neutral Impurities) sep1->org1 Product moves to aqueous phase aq1 Aqueous Layer (Protonated Basic Impurities) sep1->aq1 Basic impurities removed aq_prod Aqueous Product Layer (from Step 1) sep2 Add NaOH (aq) to pH > 10 Then extract with Ethyl Acetate aq_prod->sep2 org2 Organic Layer (Neutral Impurities) sep2->org2 Neutral impurities removed aq2 Aqueous Layer (Your Product as -COO-Na+ salt) sep2->aq2 Product remains in aqueous phase aq_final Final Aqueous Layer (from Step 2) sep3 Slowly add HCl (aq) to isoelectric point (pH ~4-5) aq_final->sep3 precipitate Pure Product Precipitates sep3->precipitate

Caption: Acid-Base Extraction Workflow for Amphoteric Compounds.

Protocol 3: Flash Column Chromatography with an Acidic Modifier

This protocol is for separating the target compound from impurities of similar polarity.

  • TLC Analysis: Develop a suitable solvent system using TLC plates. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. Test systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Crucially, add ~0.5% acetic acid to the solvent mixture to prevent streaking. [12]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing the acidic modifier). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to run the solvent through. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and the volatile acetic acid modifier using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of acetic acid.

Section 4: Safety Precautions

Working with thiobenzoic acid derivatives requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]

  • Ventilation: Handle these compounds, especially volatile starting materials and reagents, in a well-ventilated chemical fume hood.[16] Thiol-containing compounds are often associated with a strong, unpleasant stench.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. These compounds are classified as irritants.[14][17]

  • Storage: Store the compounds in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[13][17]

By understanding the unique chemical nature of 2-[(4-Aminobenzyl)thio]benzoic acid derivatives and applying these targeted troubleshooting and purification strategies, you can consistently enhance the purity of your compounds and ensure the reliability of your downstream experiments.

References

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • Google Patents. US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • Google Patents. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. 4-(2-Thienylmethyleneamino)benzoic acid. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. Available from: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids?. Available from: [Link]

  • University of Texas at Dallas. Recrystallization of Benzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • PubChem. 2-((2-Aminophenyl)thio)benzoic acid. Available from: [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available from: [Link]

  • Reddit. First time synthesis, first time work-up and purification. Available from: [Link]

  • Google Patents. CN112521318A - Preparation method of amisulpride important intermediate.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]

  • ElectronicsAndBooks.com. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC C. Available from: [Link]

  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Available from: [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • TU Dublin. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

  • Reddit. Column chromatography of carboxylic acids?. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Theoretical FT-IR Spectrum of 2-[(4-Aminobenzyl)thio]benzoic acid

For professionals in drug development and chemical research, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for elucidating molecular structures.[1][2] An FT-IR spectrum provides a unique molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for elucidating molecular structures.[1][2] An FT-IR spectrum provides a unique molecular fingerprint based on the vibrational transitions of a molecule's functional groups.[2] This guide presents a detailed theoretical interpretation of the FT-IR spectrum for 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of interest in medicinal chemistry.[3] Lacking a publicly available experimental spectrum, this analysis is built upon established principles of infrared spectroscopy and comparative data from related structural motifs.

The molecule 2-[(4-Aminobenzyl)thio]benzoic acid is a complex structure featuring a carboxylic acid, a primary aromatic amine, a thioether linkage, and two substituted benzene rings. Each of these functional groups has characteristic absorption bands in the infrared region, allowing for a predictive analysis of its FT-IR spectrum.

Deciphering the Spectrum: A Functional Group Approach

The interpretation of an FT-IR spectrum involves assigning absorption bands to specific molecular vibrations. For 2-[(4-Aminobenzyl)thio]benzoic acid, we can dissect the molecule into its constituent functional groups to predict the key features of its spectrum.

The Carboxylic Acid Signature

The carboxylic acid group (-COOH) presents some of the most recognizable peaks in an FT-IR spectrum.[4]

  • O-H Stretch: A very broad and intense absorption is expected in the region of 3300-2500 cm⁻¹.[5][6] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[5] This band is often so wide that it can overlap with C-H stretching vibrations.[7]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1710 and 1760 cm⁻¹.[6] Its exact position can be influenced by dimerization and conjugation with the aromatic ring.[5] For an aromatic carboxylic acid like this, the peak is typically found between 1700 and 1680 cm⁻¹.[7]

  • C-O Stretch: A medium-intensity peak for the C-O stretching vibration is expected in the 1320-1210 cm⁻¹ range.[4]

The Primary Aromatic Amine Fingerprint

The primary aromatic amine (-NH₂) group also gives rise to distinct absorptions.

  • N-H Stretch: Primary amines exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region.[8] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9] For aromatic amines, these peaks are often observed at slightly higher frequencies compared to aliphatic amines.[9]

  • N-H Bend: A scissoring vibration for the N-H group is expected to appear in the 1650-1550 cm⁻¹ range.[9]

  • C-N Stretch: The stretching of the carbon-nitrogen bond in aromatic amines typically results in a strong absorption between 1335-1250 cm⁻¹.[10]

The Thioether and Aromatic Ring Vibrations
  • C-S Stretch: The thioether (C-S) linkage generally produces weak absorption bands that can be difficult to identify definitively. These are often found in the fingerprint region, with one study noting a peak at 698 cm⁻¹ for a petroleum thioether.[11]

  • Aromatic C-H Stretch: Look for absorptions just above 3000 cm⁻¹, typically around 3030 cm⁻¹, which are characteristic of C-H stretching in aromatic rings.[8]

  • Aromatic C=C Stretch: The benzene rings will show several medium to weak absorptions in the 1625-1465 cm⁻¹ region due to C=C bond stretching.[7][8]

  • Aromatic C-H Bending: Strong absorptions from out-of-plane C-H bending are expected in the 860-680 cm⁻¹ region, and their positions can give clues about the substitution pattern of the benzene rings.[8]

Predicted FT-IR Spectrum Summary

The following table summarizes the expected key absorption bands for 2-[(4-Aminobenzyl)thio]benzoic acid, providing a guide for what to look for in an experimental spectrum.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3500 - 3300Amine (N-H Stretch)MediumTwo distinct peaks for primary amine.[8][9]
3300 - 2500Carboxylic Acid (O-H Stretch)Strong, very broadHallmark of hydrogen-bonded carboxylic acids.[5][6]
~3030Aromatic (C-H Stretch)VariableTypically sharp, just above 3000 cm⁻¹.[8]
1710 - 1680Carboxylic Acid (C=O Stretch)StrongPosition influenced by conjugation and H-bonding.[5][7]
1650 - 1550Amine (N-H Bend)MediumScissoring vibration.[9]
1625 - 1465Aromatic (C=C Stretch)Medium to WeakMultiple bands expected.[7][8]
1335 - 1250Aromatic Amine (C-N Stretch)StrongCharacteristic of aromatic amines.[10]
1320 - 1210Carboxylic Acid (C-O Stretch)Medium[4]
860 - 680Aromatic (C-H Bend)StrongOut-of-plane bending, indicative of substitution.[8]
Below 700Thioether (C-S Stretch)WeakCan be difficult to assign.[11]

Comparative Analysis with Simpler Molecules

To build confidence in these predictions, it is instructive to compare the expected spectrum with the known FT-IR spectra of simpler, related compounds.

  • Benzoic Acid: The spectrum of benzoic acid would be dominated by the very broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch around 1700 cm⁻¹.[7] It would also show aromatic C-H and C=C stretching and bending vibrations.

  • Aniline (Aminobenzene): The aniline spectrum would clearly show the two N-H stretching bands around 3400 cm⁻¹ and the N-H bending vibration near 1600 cm⁻¹. The strong aromatic C-N stretch would also be a key feature.

  • Thioanisole (Methyl Phenyl Sulfide): This simpler thioether would exhibit aromatic C-H and C=C peaks, along with the harder-to-identify C-S stretching vibrations in the fingerprint region.

The theoretical spectrum of 2-[(4-Aminobenzyl)thio]benzoic acid can be envisioned as a composite of the key features of these parent structures, with some shifts in peak positions due to the electronic effects of the combined functional groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

For researchers seeking to validate this theoretical analysis, the following protocol outlines the steps for acquiring an FT-IR spectrum using a modern attenuated total reflectance (ATR) FT-IR spectrometer, which is a common and convenient method.[12]

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Perform a background scan to account for atmospheric water and carbon dioxide, as well as any signals from the ATR crystal itself.

  • Sample Preparation:

    • Place a small amount of the solid 2-[(4-Aminobenzyl)thio]benzoic acid powder onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 32 or 64 scans).

    • Initiate the sample scan.

  • Data Processing:

    • The instrument's software will automatically perform the Fourier transform to generate the infrared spectrum.

    • Label the significant peaks and compare their positions and shapes to the predicted values in the table above.

Visualizing the Analysis Workflow

The logical flow of interpreting an FT-IR spectrum can be visualized as follows:

FTIR_Interpretation_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Molecule 2-[(4-Aminobenzyl)thio]benzoic acid Structure FunctionalGroups Identify Functional Groups: - Carboxylic Acid - Primary Aromatic Amine - Thioether - Aromatic Rings Molecule->FunctionalGroups Structural Decomposition PredictPeaks Predict Characteristic FT-IR Peaks FunctionalGroups->PredictPeaks Apply Correlation Charts Compare Compare with Spectra of: - Benzoic Acid - Aniline - Thioanisole FunctionalGroups->Compare Reference Spectra TheoreticalSpectrum Construct Theoretical FT-IR Spectrum PredictPeaks->TheoreticalSpectrum Synthesize Data Compare->TheoreticalSpectrum Validate Predictions Interpretation Final Interpretation and Peak Assignment Table TheoreticalSpectrum->Interpretation Summarize Findings

Sources

Comparative

A Comparative Analysis of 2-[(4-Aminobenzyl)thio]benzoic Acid and Its Positional Isomers for Drug Development Professionals

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Potential of a Promising Scaffold As a Senior Application Scientist, this guide provides a comprehensive comparison of 2-[(4-Aminobenzyl)thio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Potential of a Promising Scaffold

As a Senior Application Scientist, this guide provides a comprehensive comparison of 2-[(4-Aminobenzyl)thio]benzoic acid and its positional isomers, 3-[(4-Aminobenzyl)thio]benzoic acid and 4-[(4-Aminobenzyl)thio]benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available data to inform research and development efforts. We will also draw comparisons to the isomeric compound 2-((2-Aminophenyl)thio)benzoic acid to provide a broader context of how substituent placement on the phenyl rings impacts molecular properties.

Introduction: The Significance of the Aminobenzylthiobenzoic Acid Scaffold

The aminobenzylthiobenzoic acid framework represents a versatile scaffold in medicinal chemistry. It combines the structural features of aminobenzoic acids, which are known to exhibit a wide range of biological activities, with a flexible thioether linkage. This combination allows for diverse structural modifications and the potential to interact with various biological targets. Derivatives of aminobenzoic acid have demonstrated anti-inflammatory, antioxidant, anticancer, antibacterial, and antifungal properties, making this class of compounds a rich area for drug discovery.[1] The introduction of a benzylthio group can modulate these activities and introduce new pharmacological profiles. Understanding the impact of the positional isomerism of the benzylthio moiety on the benzoic acid ring is crucial for the rational design of new therapeutic agents.

Physicochemical Properties: A Tale of Isomeric Differences

The precise positioning of the (4-Aminobenzyl)thio group on the benzoic acid ring significantly influences the molecule's physicochemical properties. While experimental data for 2-[(4-Aminobenzyl)thio]benzoic acid and its 3- and 4-isomers are not widely available in the public domain, we can infer expected trends and compare them with the known properties of the related isomer, 2-((2-Aminophenyl)thio)benzoic acid.[2]

Property2-[(4-Aminobenzyl)thio]benzoic acid3-[(4-Aminobenzyl)thio]benzoic acid4-[(4-Aminobenzyl)thio]benzoic acid2-((2-Aminophenyl)thio)benzoic acid[2]
Molecular Formula C₁₄H₁₃NO₂SC₁₄H₁₃NO₂SC₁₄H₁₃NO₂SC₁₃H₁₁NO₂S
Molecular Weight 259.32 g/mol 259.32 g/mol 259.32 g/mol 245.30 g/mol
Melting Point (°C) Data not availableData not availableData not available156-157.5
Solubility Expected to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.Expected to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.Expected to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.Soluble in anhydrous ethanol and DMSO; slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water.

Expert Analysis of Physicochemical Trends:

The position of the bulky and flexible benzylthio group is expected to influence crystal packing and, consequently, the melting point. The ortho (2-) isomer may exhibit intramolecular hydrogen bonding between the carboxylic acid and the sulfur atom or the amino group on the benzyl ring, which could affect its melting point and solubility compared to the meta (3-) and para (4-) isomers. The solubility in polar solvents will be influenced by the ability of the amino and carboxylic acid groups to form hydrogen bonds with the solvent, while the overall lipophilicity will be determined by the two aromatic rings and the thioether linkage.

Synthesis and Characterization: A Practical Approach

The synthesis of these isomers can be approached through nucleophilic substitution reactions. A plausible and efficient method involves the reaction of the corresponding mercaptobenzoic acid isomer with 4-aminobenzyl chloride. This reaction is a straightforward way to introduce the aminobenzylthio moiety.

General Synthetic Workflow

Mercaptobenzoic_Acid Mercaptobenzoic Acid (2-, 3-, or 4-isomer) Thiolate Thiophenolate Intermediate Mercaptobenzoic_Acid->Thiolate Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Thiolate Solvent1 Solvent (e.g., Ethanol, DMF) Solvent1->Thiolate Product [(4-Aminobenzyl)thio]benzoic acid (2-, 3-, or 4-isomer) Thiolate->Product Nucleophilic Substitution Aminobenzyl_Chloride 4-Aminobenzyl Chloride Aminobenzyl_Chloride->Product Solvent2 Solvent (e.g., Ethanol, DMF) Solvent2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General synthetic workflow for [(4-Aminobenzyl)thio]benzoic acid isomers.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 2-[(4-Aminobenzyl)thio]benzoic acid.

Materials:

  • 2-Mercaptobenzoic acid

  • 4-Aminobenzyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid in ethanol. Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature to form the sodium thiophenolate. The formation of the thiolate is crucial as it is a much more potent nucleophile than the neutral thiol.

  • Neutralization of Aminobenzyl Chloride: In a separate beaker, dissolve 4-aminobenzyl chloride hydrochloride in water and neutralize with a stoichiometric amount of sodium hydroxide to generate the free amine. This step is critical to prevent the acidic hydrochloride from interfering with the reaction.

  • Nucleophilic Substitution: Add the ethanolic solution of the sodium thiophenolate to the aqueous solution of 4-aminobenzyl chloride. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of a protic solvent like ethanol helps to solvate the ionic intermediates.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid to precipitate the product. The carboxylic acid is protonated, rendering it less soluble in the aqueous medium. Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product in high purity.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by a suite of analytical techniques including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectral data would confirm the presence of the key functional groups and the correct connectivity of the atoms.

Comparative Biological Activity: Exploring the Potential

While specific biological activity data for 2-[(4-Aminobenzyl)thio]benzoic acid and its direct isomers is limited, the broader class of aminobenzoic acid derivatives has shown promise in several therapeutic areas.

Antimicrobial and Antifungal Potential

Derivatives of aminobenzoic acids are known to possess antibacterial and antifungal properties.[1] The introduction of the benzylthio group can enhance this activity. The lipophilicity and electronic properties of the molecule, which are influenced by the isomer position, can affect its ability to penetrate microbial cell membranes and interact with intracellular targets. It is hypothesized that these compounds may interfere with essential metabolic pathways or disrupt cell wall integrity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of the synthesized isomers against representative bacterial and fungal strains.

Materials:

  • Synthesized compounds (2-, 3-, and 4-[(4-Aminobenzyl)thio]benzoic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

Many anticancer drugs are designed to induce apoptosis in cancer cells. Phenothiazines, which can be synthesized from 2-((2-aminophenyl)thio)benzoic acid, have been shown to induce apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.[2] It is plausible that the aminobenzylthiobenzoic acid scaffold could also serve as a basis for the development of novel anticancer agents. The mechanism of action could involve the disruption of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

Objective: To evaluate the cytotoxic effects of the synthesized isomers on a human cancer cell line.

Materials:

  • Synthesized compounds

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing a Potential Mechanism of Action

Compound Aminobenzylthiobenzoic Acid Derivative Cell_Membrane Cancer Cell Membrane Compound->Cell_Membrane Penetration Signaling_Pathway Proliferation Signaling Pathway (e.g., MAPK/ERK) Compound->Signaling_Pathway Inhibition Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway Activation Cell_Death Apoptosis Signaling_Pathway->Cell_Death Prevents Apoptosis_Pathway->Cell_Death

Caption: A potential mechanism of action for anticancer activity.

Conclusion and Future Directions

The 2-[(4-Aminobenzyl)thio]benzoic acid scaffold and its positional isomers hold considerable promise for the development of novel therapeutic agents. The analysis of the related isomer, 2-((2-aminophenyl)thio)benzoic acid, provides valuable insights into the potential physicochemical properties and biological activities of this class of compounds.

The key to unlocking the full potential of these molecules lies in their systematic synthesis, thorough characterization, and comprehensive biological evaluation. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on:

  • Systematic Synthesis and Characterization: Synthesizing and fully characterizing the 2-, 3-, and 4-isomers to establish a clear structure-property relationship.

  • Broad Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including various bacterial and fungal strains, and a panel of cancer cell lines.

  • Mechanism of Action Studies: For any identified active compounds, elucidating the underlying mechanism of action will be crucial for further optimization and development.

By adopting a data-driven and systematic approach, the scientific community can effectively explore the therapeutic potential of the aminobenzylthiobenzoic acid scaffold and its derivatives.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

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  • Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • The preparation method of p-aminobenzoic acid.
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  • The preparation method of 2-hydroxyl-4-aminobenzoic acid.
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Validation

A Comparative Analysis of the Potential Cyclooxygenase Inhibitory Activity of 2-[(4-Aminobenzyl)thio]benzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The compound 2-[(4-Aminobenzyl)thio]benzoic acid presents an interesting scaffold, combining structural motifs from thiosalicylic acid and aminobenzoic acid derivatives. While direct biological data for this specific molecule is not extensively available in the public domain, its constituent parts suggest a potential for interaction with key enzymes in the inflammatory cascade. Derivatives of salicylic acid are well-established inhibitors of cyclooxygenase (COX) enzymes, and various aminobenzoic acid compounds have demonstrated a wide range of biological activities, including anti-inflammatory effects.[1] This guide provides a comparative framework to evaluate the hypothetical biological activity of 2-[(4-Aminobenzyl)thio]benzoic acid, focusing on its potential as a cyclooxygenase (COX) inhibitor. We will compare its theoretical profile against established non-steroidal anti-inflammatory drugs (NSAIDs), providing the necessary experimental context for such an evaluation.

The Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are potent lipid mediators of inflammation, pain, and fever.[2] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastric mucus production, kidney blood flow, and platelet aggregation.[2]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[2]

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely attributed to the inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug design.

The Arachidonic Acid Pathway and COX Inhibition

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the points of intervention for NSAIDs.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., Thromboxane A2) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Prostaglandin E2) PGH2_2->Inflammatory_PGs GI_Protection GI Protection, Platelet Aggregation Physiological_PGs->GI_Protection Inflammation Inflammation, Pain, Fever Inflammatory_PGs->Inflammation NSAIDs Non-selective NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: The Arachidonic Acid Cascade and Inhibition by NSAIDs.

Comparative Analysis of COX Inhibition

To contextualize the potential activity of 2-[(4-Aminobenzyl)thio]benzoic acid, we compare the in vitro inhibitory concentrations (IC50) of several well-characterized NSAIDs against COX-1 and COX-2. The IC50 value represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used as a measure of COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Aspirin 3.5729.30.12[4]
Indomethacin 0.0630.480.13[4]
Diclofenac 0.6110.630.97[4]
Celecoxib 8.30.04>207[5][6]
2-[(4-Aminobenzyl)thio]benzoic acid To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol for COX Inhibition Assay

The following is a representative protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound, such as 2-[(4-Aminobenzyl)thio]benzoic acid. This method is based on an ELISA (Enzyme-Linked Immunosorbent Assay) that quantifies the production of Prostaglandin E2 (PGE2).[7]

Materials and Reagents
  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., 2-[(4-Aminobenzyl)thio]benzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reference NSAIDs (Aspirin, Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors.

    • Create a series of dilutions of the test compound and reference inhibitors in the reaction buffer.

    • Prepare a working solution of arachidonic acid.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Enzyme Inhibition Reaction:

    • To the wells of a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the various concentrations of the test compound or reference inhibitor.

    • Include control wells containing the enzyme and buffer but no inhibitor (100% activity) and wells with buffer only (background).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Quantification of PGE2 by ELISA:

    • Use the reaction mixture from the previous step as the sample for the PGE2 ELISA.

    • Follow the instructions provided with the commercial PGE2 ELISA kit. This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a PGE2-peroxidase conjugate.

    • After incubation and washing steps, add a substrate solution that will produce a colorimetric signal in the presence of the peroxidase.

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_elisa PGE2 ELISA cluster_analysis Data Analysis Prep_Compound Prepare Test Compound and Reference Dilutions Add_Reagents Add Buffer, Enzyme, and Inhibitor to Plate Prep_Compound->Add_Reagents Prep_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Arachidonic Acid Solution Add_Substrate Initiate Reaction with Arachidonic Acid Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer_Sample Transfer Reaction Mixture to ELISA Plate Stop_Reaction->Transfer_Sample ELISA_Steps Perform ELISA Protocol: - Add Conjugate - Wash - Add Substrate Transfer_Sample->ELISA_Steps Read_Plate Read Absorbance ELISA_Steps->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for Determining COX Inhibitory Activity.

Conclusion and Future Directions

While the biological activity of 2-[(4-Aminobenzyl)thio]benzoic acid is yet to be fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a cyclooxygenase inhibitor. The comparative data from known NSAIDs and the detailed experimental protocol presented in this guide offer a clear roadmap for researchers to systematically evaluate its potency and selectivity against COX-1 and COX-2. Such studies are crucial in determining if this compound could serve as a lead for the development of new anti-inflammatory agents with a potentially favorable therapeutic index. Further investigations could also explore its effects on other inflammatory pathways and its in vivo efficacy in relevant animal models of inflammation.

References

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Comparative

A Comparative Guide to the Synthesis and Validation of 2-[(4-Aminobenzyl)thio]benzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic strategies for obtaining "2-[(4-Aminobenzyl)thio]benzoic acid," a molecule with potential applications in medicinal chemistry. As no established protocol for this specific compound is readily available in peer-reviewed literature, this document outlines two robust, proposed synthetic routes grounded in fundamental organic chemistry principles. Each route is presented with a self-validating framework, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Thioether-Linked Benzyl-Benzoic Acid Scaffold

The molecular architecture of 2-[(4-Aminobenzyl)thio]benzoic acid, characterized by a flexible thioether linkage connecting a benzoic acid moiety and an aminobenzyl group, presents an intriguing scaffold for drug discovery. The constituent functional groups—a carboxylic acid, a secondary amine, and a thioether—offer multiple points for further derivatization, making it a versatile building block for creating libraries of compounds for biological screening. The thioether linkage, in particular, is a common motif in pharmacologically active molecules, contributing to metabolic stability and specific binding interactions.

Part 1: Proposed Synthetic Routes

Two primary synthetic strategies are proposed and compared: a two-step approach involving a nitro-intermediate and a more direct one-pot synthesis.

Route 1: Two-Step Synthesis via a Nitro Intermediate

This is the recommended and more controlled approach, proceeding through the synthesis and subsequent reduction of an intermediate, 2-[(4-nitrobenzyl)thio]benzoic acid. This strategy offers the advantage of cleaner reactions and more straightforward purification at each step.

The initial step involves a nucleophilic substitution reaction where the thiolate of 2-thiosalicylic acid displaces the chloride on 4-nitrobenzyl chloride. The electron-withdrawing nitro group on the benzyl halide enhances the electrophilicity of the benzylic carbon, facilitating the reaction.

Experimental Protocol:

  • Deprotonation of 2-Thiosalicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiosalicylic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as sodium hydroxide or potassium carbonate (2.2 equivalents), to the solution and stir until the thiosalicylic acid is fully deprotonated to form the thiolate.

  • Alkylation: To the resulting solution, add 4-nitrobenzyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product, 2-[(4-nitrobenzyl)thio]benzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

The second step involves the reduction of the nitro group of the intermediate to the desired primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean option.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-[(4-nitrobenzyl)thio]benzoic acid (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm) using a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-[(4-aminobenzyl)thio]benzoic acid.

  • The product can be purified by recrystallization or column chromatography if necessary.

Two-Step Synthesis Thiosalicylic_Acid 2-Thiosalicylic Acid S_Alkylation S-Alkylation Thiosalicylic_Acid->S_Alkylation Nitrobenzyl_Chloride 4-Nitrobenzyl Chloride Nitrobenzyl_Chloride->S_Alkylation Base Base (e.g., NaOH) Base->S_Alkylation Intermediate 2-[(4-Nitrobenzyl)thio]benzoic Acid S_Alkylation->Intermediate Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction Final_Product 2-[(4-Aminobenzyl)thio]benzoic Acid Reduction->Final_Product

Diagram 1: Workflow for the Two-Step Synthesis Route.
Route 2: One-Pot Synthesis

A one-pot synthesis offers the advantage of procedural simplicity and reduced work-up steps. However, it may present challenges in controlling side reactions and achieving high purity without extensive purification. In this proposed route, 2-thiosalicylic acid is directly reacted with 4-aminobenzyl chloride.

A significant challenge in this approach is the presence of two nucleophilic sites in 4-aminobenzyl chloride: the amino group and the chloride leaving group. The amino group can potentially react with another molecule of the benzyl chloride, leading to polymerization or other side products. To mitigate this, the reaction conditions must be carefully controlled.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-thiosalicylic acid (1 equivalent) and a base like sodium bicarbonate (2.2 equivalents) in a polar aprotic solvent such as DMF.

  • Addition of Alkylating Agent: Add 4-aminobenzyl chloride hydrochloride (1 equivalent) to the mixture. The hydrochloride salt is used to protect the amine from acting as a nucleophile initially. The base in the reaction mixture will generate the free amine in situ.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40-50°C) and monitor closely by TLC.

  • Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up similar to Route 1, followed by purification, likely requiring column chromatography to separate the desired product from potential side products.

One-Pot Synthesis Thiosalicylic_Acid 2-Thiosalicylic Acid One_Pot One-Pot Reaction Thiosalicylic_Acid->One_Pot Aminobenzyl_Chloride 4-Aminobenzyl Chloride Aminobenzyl_Chloride->One_Pot Base Base (e.g., NaHCO3) Base->One_Pot Final_Product 2-[(4-Aminobenzyl)thio]benzoic Acid One_Pot->Final_Product Side_Products Side Products One_Pot->Side_Products

Diagram 2: Workflow for the One-Pot Synthesis Route.
Comparison of Synthetic Routes
ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Control & Selectivity HighModerate
Yield (Expected) Good to HighModerate
Purity of Crude Product Generally higherLower, may contain side products
Purification Often achievable by recrystallizationLikely requires column chromatography
Reaction Time Longer (two steps)Shorter (one step)
Procedural Complexity More complexSimpler
Robustness HighModerate, sensitive to conditions

Part 2: A Self-Validating System for Product Confirmation

The synthesis of a novel compound is incomplete without rigorous analytical validation to confirm its identity and purity. The following section details the essential analytical techniques and expected outcomes for the successful validation of "2-[(4-Aminobenzyl)thio]benzoic acid."

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation Crude_Product Crude Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR 1H and 13C NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed MS Mass Spectrometry MS->Structure_Confirmed HPLC HPLC Purity_Confirmed Purity >95% HPLC->Purity_Confirmed Pure_Product->NMR Pure_Product->FTIR Pure_Product->MS Pure_Product->HPLC

Diagram 3: Comprehensive Analytical Validation Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks and analyze the chemical shifts (δ) and coupling patterns (J).

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the benzoic acid ring and the aminobenzyl ring will exhibit distinct patterns. The protons ortho to the carboxylic acid and thioether groups will likely be downfield.

  • Methylene Protons (-S-CH₂-Ar): A singlet at approximately 4.0-4.5 ppm, integrating to 2 hydrogens.

  • Amine Protons (-NH₂): A broad singlet that may appear between 3.5 and 5.0 ppm, integrating to 2 hydrogens. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (typically >10 ppm), integrating to 1 hydrogen.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the chemical shifts of the different carbon atoms.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A peak in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple peaks between 110-150 ppm.

  • Methylene Carbon (-S-CH₂-Ar): A peak around 35-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): Two sharp to medium peaks in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch (Aromatic Amine): A peak around 1250-1360 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: In positive ion mode, an [M+H]⁺ peak at m/z corresponding to the molecular weight of the product plus a proton. For C₁₄H₁₃NO₂S (MW ≈ 259.33 g/mol ), this would be around m/z 260. In negative ion mode, an [M-H]⁻ peak at m/z ≈ 258.

  • Fragmentation Pattern: Common fragmentation patterns for such molecules include the loss of the carboxylic acid group and cleavage at the benzylic C-S bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound.

HPLC Protocol:

  • Sample Preparation: Prepare a standard solution of the purified product of known concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for aromatic carboxylic acids.[1]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Inject the sample and integrate the area of the product peak. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

This guide has presented two plausible synthetic routes for "2-[(4-Aminobenzyl)thio]benzoic acid" and a comprehensive, self-validating analytical workflow to confirm the successful synthesis and purity of the final product. While Route 1 offers greater control and potentially higher purity, Route 2 provides a more streamlined, one-pot alternative. The choice of route will depend on the specific requirements of the researcher, including desired purity, available resources, and time constraints. Rigorous adherence to the outlined analytical validation protocols is paramount to ensure the scientific integrity of the synthesized compound for its intended applications in research and development.

References

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Validation

A Comparative Guide to HPLC-UV Purity Assessment of Paracetamol: A Methodological Deep Dive

In the landscape of pharmaceutical development and quality control, the stringent assessment of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comprehensive, experience-driven comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comprehensive, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Paracetamol (Acetaminophen). We will move beyond mere procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a self-validating approach to analytical protocol design.

The primary objective in Paracetamol purity analysis is the accurate quantitation of the parent compound and the resolution of its potential impurities and degradation products. Among these, p-aminophenol is a critical process-related impurity and a known degradation product that is toxic and must be strictly controlled within pharmacopoeial limits. This guide will compare a rapid isocratic HPLC method, suitable for high-throughput quality control, with a more sensitive gradient HPLC method, ideal for stability studies and comprehensive impurity profiling.

The Analytical Workflow: A Visual Overview

The fundamental workflow for HPLC-based purity assessment, from sample preparation to data analysis, is a systematic process designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Paracetamol Reference Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Sonicate & Dilute to Final Concentration B->C D System Suitability Test (SST) C->D E Inject Standard Solutions D->E System Passes? F Inject Sample Solution E->F G Integrate Chromatograms F->G H Calculate Purity & Impurity Levels G->H I Generate Final Report H->I

Caption: A generalized workflow for the HPLC purity assessment of a pharmaceutical compound.

Comparative HPLC Methodologies

The choice of an HPLC method is often a balance between speed, sensitivity, and the complexity of the sample matrix. Here, we compare two robust methods for Paracetamol analysis.

Method 1: Rapid Isocratic Elution for Quality Control

This method is designed for efficiency and is ideal for routine quality control where the primary goal is to quickly verify the purity of Paracetamol and quantify the known impurity, p-aminophenol. Isocratic elution, which uses a constant mobile phase composition, results in simpler instrumentation, faster equilibration times, and highly reproducible retention times.

Experimental Protocol:

  • Mobile Phase Preparation: A mixture of water, methanol, and acetic acid (e.g., 75:25:0.5 v/v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed. The consistent composition of the mobile phase is crucial for the reproducibility of isocratic methods.

  • Standard Solution Preparation: A stock solution of Paracetamol reference standard (e.g., 100 µg/mL) and a separate stock solution of p-aminophenol reference standard (e.g., 10 µg/mL) are prepared in the mobile phase.

  • Sample Solution Preparation: An accurately weighed amount of the Paracetamol sample is dissolved and diluted in the mobile phase to a final nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: After ensuring system suitability (e.g., by checking the resolution between Paracetamol and p-aminophenol peaks), the sample solution is injected and the chromatogram is recorded.

Method 2: High-Sensitivity Gradient Elution for Impurity Profiling

For in-depth analysis, such as in stability testing or forced degradation studies, a gradient elution method is superior. By gradually increasing the proportion of the organic solvent in the mobile phase, this method can effectively separate a wider range of impurities with varying polarities. This is particularly useful for detecting unknown degradation products that might not be resolved in an isocratic run.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Both phases are filtered and degassed separately. The use of an acidifier like formic acid helps to improve peak shape for acidic and basic analytes.

  • Standard and Sample Preparation: Prepared as described in Method 1, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 40% B

      • 15-20 min: 40% B

      • 20-22 min: 40% to 5% B

      • 22-30 min: 5% B (re-equilibration)

  • Analysis: The gradient program allows for the elution of a broader spectrum of potential impurities. The extended run time and re-equilibration step are necessary for ensuring reproducibility between injections.

Performance Comparison: Isocratic vs. Gradient

The performance of each method can be objectively compared based on key chromatographic parameters. The following table summarizes expected results for the analysis of a Paracetamol sample containing a small amount of p-aminophenol.

ParameterMethod 1: IsocraticMethod 2: GradientRationale for Difference
Retention Time (Paracetamol) ~ 4.5 min~ 12.8 minGradient elution starts with a weaker mobile phase, leading to longer retention for the main analyte.
Retention Time (p-aminophenol) ~ 2.8 min~ 6.2 minThe more polar p-aminophenol elutes earlier in both methods but is still more retained in the initial weak gradient conditions.
Resolution (Paracetamol/p-aminophenol) > 2.0> 5.0The gradient method provides significantly better separation, which is crucial for accurate quantification of trace impurities.
Total Run Time 10 min30 minThe isocratic method is substantially faster, making it suitable for high-throughput analysis.
Sensitivity (LOD for p-aminophenol) ~ 0.05 µg/mL~ 0.01 µg/mLThe gradient method often results in sharper peaks (lower peak dispersion) for later eluting compounds, enhancing sensitivity.
Capability Quantitation of known impuritiesComprehensive impurity profiling and detection of unknown degradation productsThe changing mobile phase composition in the gradient method can elute a wider range of compounds with different chemical properties.

Method Selection: A Logic-Based Approach

Choosing the appropriate analytical method is a critical decision that impacts the reliability and efficiency of the results. The following decision tree illustrates a logical approach to selecting between the isocratic and gradient methods.

Method_Selection A What is the Analytical Goal? B Routine QC of Known Impurities A->B  Knowns C Stability Study or Forced Degradation A->C  Unknowns D Is High Throughput Required? B->D E Is Detection of Unknown Impurities Critical? C->E F Use Rapid Isocratic Method D->F Yes G Use High-Sensitivity Gradient Method D->G No E->G Yes

Comparative

A Comparative Benchmarking of Aminobenzylthiobenzoic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of scaffolds explored, aminobenzylthiobenzoic acid derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that govern their performance. By synthesizing data from multiple studies, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of aminobenzylthiobenzoic acid analogs and inform the rational design of future drug candidates.

The Aminobenzylthiobenzoic Acid Scaffold: A Versatile Core

The aminobenzylthiobenzoic acid core, characterized by a benzoic acid moiety linked to an aminobenzyl group via a thioether bridge, represents a flexible and synthetically accessible scaffold. This structural motif allows for extensive chemical modifications at three key positions: the benzoic acid ring, the amino group, and the benzyl ring. Such derivatization plays a pivotal role in modulating the physicochemical properties and biological activities of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic profiles.

Synthesis of Aminobenzylthiobenzoic Acid Derivatives: A Generalized Approach

The synthesis of aminobenzylthiobenzoic acid derivatives typically follows a convergent strategy, capitalizing on well-established chemical transformations. While specific reaction conditions may vary depending on the desired substituents, a general and robust synthetic route is outlined below. This protocol serves as a foundational methodology that can be adapted for the synthesis of a diverse library of analogs.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Thiosalicylic Acid Analogs Substituted anthranilic acids are diazotized and subsequently reacted with a sulfur source, such as sodium disulfide, followed by reduction to yield the corresponding thiosalicylic acid derivatives. The choice of substituents on the anthranilic acid starting material dictates the substitution pattern on the benzoic acid ring of the final product.

Step 2: Synthesis of Substituted Benzyl Halides A variety of substituted toluenes can be halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent under radical initiation conditions, to produce the corresponding benzyl bromides or chlorides. This step allows for the introduction of diverse functionalities onto the benzyl ring.

Step 3: Thioether Formation The pivotal thioether linkage is forged through the nucleophilic substitution reaction between the thiol group of the thiosalicylic acid derivative and the substituted benzyl halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Step 4: (Optional) Derivatization of the Amino Group The amino group on the benzyl moiety can be further functionalized through various reactions, including acylation, alkylation, or sulfonylation, to explore additional SAR.[1]

This synthetic workflow is illustrated in the diagram below:

G cluster_synthesis Generalized Synthetic Workflow start Substituted Anthranilic Acid thiosalicylic Thiosalicylic Acid Derivative start->thiosalicylic Diazotization, Sulfurization final_product Aminobenzylthiobenzoic Acid Derivative thiosalicylic->final_product Base, Solvent benzyl_halide Substituted Benzyl Halide benzyl_halide->final_product toluene Substituted Toluene toluene->benzyl_halide Halogenation amino_derivatization Optional Amino Group Derivatization final_product->amino_derivatization Further Functionalization

Caption: A generalized workflow for the synthesis of aminobenzylthiobenzoic acid derivatives.

Comparative Analysis of Biological Activities

Aminobenzylthiobenzoic acid derivatives and their structural analogs, such as aminobenzothiazoles, have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[2][3][4][5] The following sections present a comparative overview of their performance in these key therapeutic areas, supported by experimental data from the literature.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research.[4] Several studies have demonstrated the potential of aminobenzylthiobenzoic acid-related structures as potent anti-inflammatory agents.

A study on a series of 2-aminobenzothiazole derivatives, which share structural similarities with the target compounds, evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[2] The results, summarized in the table below, highlight the impact of substitution on the benzene ring.

Table 1: Comparative Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives [2]

CompoundSubstituentMaximum Inhibition (%)
Bt25-ChloroHigh
Bt76-MethoxyHigh
StandardDiclofenac SodiumHigh

The data indicates that electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) at specific positions can lead to significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[2] This suggests that electronic effects and steric factors play a crucial role in the interaction of these compounds with their biological targets, likely cyclooxygenase (COX) enzymes.[4]

Anticancer Activity

The development of novel anticancer agents remains a cornerstone of oncological research. Aminobenzylthiobenzoic acid derivatives and their analogs have shown promise in this area, with studies demonstrating their cytotoxic effects against various cancer cell lines.[3][6]

For instance, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented below.

Table 2: In Vitro Anticancer Activity of Selected Aminobenzothiazole Derivatives [6]

CompoundCancer Cell LineIC50 (µM)
OMS5A549 (Lung)22.13
OMS5MCF-7 (Breast)35.48
OMS14A549 (Lung)45.71
OMS14MCF-7 (Breast)61.03

These findings demonstrate that specific substitution patterns on the aminobenzothiazole scaffold can lead to potent anticancer activity.[6] Further investigation into the mechanism of action of these compounds is warranted to elucidate their molecular targets, which may include kinases such as PI3K.[6]

Enzyme Inhibition: Cholinesterase Inhibitors

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease.[1][5] Derivatives of aminobenzoic acid have been explored as potential cholinesterase inhibitors.

A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives investigated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

Table 3: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives [1]

CompoundEnzymeIC50 (µM)
5bAChE1.66 ± 0.03
2cBChE2.67 ± 0.05

The results indicate that specific isomers and derivatives of aminobenzoic acid can exhibit potent and selective inhibition of cholinesterases.[1] Molecular docking studies suggest that these compounds bind to the active site of the enzymes, highlighting the importance of the substitution pattern for optimal interaction.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data presented above underscores the profound impact of structural modifications on the biological activity of aminobenzylthiobenzoic acid derivatives and their analogs. The following SAR principles can be derived:

  • Substitution on the Benzoic/Benzothiazole Ring: The nature and position of substituents on the aromatic ring significantly influence activity. Electron-donating and electron-withdrawing groups can both enhance potency, suggesting a complex interplay of electronic and steric effects in target binding.[2][7]

  • The Amino Group: The presence and substitution of the amino group are often crucial for activity. It can act as a key hydrogen bond donor or acceptor, or serve as a point for further derivatization to modulate properties like solubility and cell permeability.[7]

  • The Thioether Linker: The thioether bridge provides flexibility to the molecule, allowing the aromatic rings to adopt favorable conformations for binding to biological targets. Its length and nature can be modified to optimize activity.

The SAR can be visualized in the following logical relationship diagram:

G cluster_sar Structure-Activity Relationship Logic scaffold Aminobenzylthiobenzoic Acid Scaffold benzoic_ring Benzoic Ring Substituents scaffold->benzoic_ring amino_group Amino Group Modification scaffold->amino_group benzyl_ring Benzyl Ring Substituents scaffold->benzyl_ring bioactivity Biological Activity (Potency & Selectivity) benzoic_ring->bioactivity Electronic & Steric Effects physicochem Physicochemical Properties benzoic_ring->physicochem amino_group->bioactivity H-bonding, Derivatization amino_group->physicochem benzyl_ring->bioactivity Hydrophobic Interactions benzyl_ring->physicochem physicochem->bioactivity Solubility, Permeability

Caption: Key structural features influencing the biological activity of aminobenzylthiobenzoic acid derivatives.

Conclusion and Future Directions

This comparative guide has synthesized findings from various studies to provide a comprehensive overview of aminobenzylthiobenzoic acid derivatives and their analogs. The data clearly demonstrates that this scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating comprehensive libraries of aminobenzylthiobenzoic acid derivatives to build more detailed SAR models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the aminobenzylthiobenzoic acid scaffold.

References

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Khan, I., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of Molecular Structure, 1235, 130232. [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14227–14241. [Link]

  • Onwudiwe, D. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 11(1), 18013. [Link]

  • Krasavin, M. (2020). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Current Organic Synthesis, 17(7), 535-554. [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Pérez-Areales, F. J., et al. (2012). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 21(10), 2849-2856. [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation of Aminobenzoic Acid Isomers

In the landscape of pharmaceutical development and molecular research, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and innovation....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular research, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and innovation. The three isomers of aminobenzoic acid—ortho-, meta-, and para-aminobenzoic acid—serve as a quintessential example. While sharing the same molecular formula (C₇H₇NO₂), their distinct structural arrangements impart unique physicochemical properties, profoundly influencing their biological activity and application. For instance, para-aminobenzoic acid (PABA) is a well-known component in sunscreens, valued for its ability to absorb UVB radiation, while its isomers find utility as precursors in the synthesis of various dyes and pharmaceuticals.[1][2] This guide provides a comprehensive spectroscopic comparison of these isomers, offering researchers the experimental data and theoretical insights necessary for their unambiguous differentiation.

The Structural Nuances Driving Spectroscopic Differences

The relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring are the genesis of the observable differences in the spectra of ortho-, meta-, and para-aminobenzoic acid. These differences arise from a combination of electronic and steric effects:

  • Intramolecular Hydrogen Bonding: In the ortho isomer, the proximity of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding, which significantly influences the vibrational frequencies of the O-H and N-H bonds.

  • Resonance and Inductive Effects: The electron-donating amino group and the electron-withdrawing carboxylic acid group interact electronically through the aromatic ring. The extent of this conjugation and its impact on the electron density distribution varies with the isomeric position, affecting UV-Vis absorption and NMR chemical shifts.

  • Symmetry: The para isomer possesses the highest degree of symmetry (C₂ᵥ point group), which simplifies its vibrational and NMR spectra compared to the less symmetric ortho (Cₛ) and meta (Cₛ) isomers.

This guide will delve into the practical application of various spectroscopic techniques to distinguish these isomers, supported by experimental data and detailed protocols.

Vibrational Spectroscopy: A Tale of Two Techniques

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are highly sensitive to the molecule's structure, making them ideal for isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The key to differentiating the aminobenzoic acid isomers lies in the distinct vibrational frequencies of the N-H, O-H, and C=O bonds, as well as the out-of-plane C-H bending modes of the substituted benzene ring.[3][4]

In the gas phase, infrared multiple photon dissociation (IRMPD) spectroscopy reveals that the preferred site of protonation differs between the isomers. Para-aminobenzoic acid favors protonation on the carboxylic acid group, while the ortho and meta isomers are preferentially protonated on the amine group.[3] This fundamental difference leads to distinct patterns in their IR spectra, particularly in the NH and OH stretching regions.[3]

For condensed-phase analysis, the following table summarizes key distinguishing IR bands:

Vibrational ModeOrtho-Aminobenzoic Acid (cm⁻¹)Meta-Aminobenzoic Acid (cm⁻¹)Para-Aminobenzoic Acid (cm⁻¹)Rationale for Distinction
N-H Stretch Broad, shifted to lower wavenumbers due to intramolecular H-bonding.Two distinct bands.Two distinct bands at higher wavenumbers than the ortho isomer.Intramolecular hydrogen bonding in the ortho isomer weakens the N-H bond.
O-H Stretch Broad, often obscured by N-H stretching bands.Broad, characteristic of carboxylic acid dimers.Broad, characteristic of carboxylic acid dimers.The intramolecular H-bond in the ortho isomer also affects the O-H stretch.
C=O Stretch Shifted to lower wavenumbers due to intramolecular H-bonding.Typical C=O stretch for a carboxylic acid dimer.Typical C=O stretch for a carboxylic acid dimer.Hydrogen bonding to the carbonyl oxygen in the ortho isomer weakens the C=O double bond.
Out-of-Plane C-H Bending Characteristic pattern for 1,2-disubstituted benzene.Characteristic pattern for 1,3-disubstituted benzene.Characteristic pattern for 1,4-disubstituted benzene.The substitution pattern on the benzene ring gives rise to unique bending vibrations in the 650-900 cm⁻¹ region.[4]
FT-IR analysis workflow for aminobenzoic acid isomers.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the aminobenzoic acid isomer with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the characteristic absorption bands for the N-H, O-H, and C=O stretching vibrations, as well as the out-of-plane C-H bending modes.

    • Compare the obtained spectrum with reference spectra of the known isomers for positive identification.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often results in different vibrational modes being active or more intense in Raman versus IR spectra. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the aromatic ring.[1][5]

Vibrational ModeOrtho-Aminobenzoic Acid (cm⁻¹)Meta-Aminobenzoic Acid (cm⁻¹)Para-Aminobenzoic Acid (cm⁻¹)Rationale for Distinction
Ring Breathing Mode Distinct frequency.Distinct frequency.Strong, characteristic frequency due to high symmetry.The symmetric breathing motion of the benzene ring is highly sensitive to the substitution pattern.
Amino Group Vibrations Bands corresponding to -NH₂ stretching and deformation.Bands corresponding to -NH₂ stretching and deformation.Bands corresponding to -NH₂ stretching and deformation.The position and intensity of these bands can differ due to the varying electronic environments.[5]
Carboxylate Group Vibrations Bands for symmetric and asymmetric COO⁻ stretching.Bands for symmetric and asymmetric COO⁻ stretching.Bands for symmetric and asymmetric COO⁻ stretching.The relative intensities and positions of these bands provide further clues for differentiation.
FT-Raman analysis workflow for solid aminobenzoic acid isomers.

Experimental Protocol: FT-Raman Spectroscopy

  • Sample Preparation:

    • Pack a small amount of the solid aminobenzoic acid isomer into a glass capillary tube.

  • Data Acquisition:

    • Place the capillary tube in the sample holder of an FT-Raman spectrometer.

    • Acquire the spectrum using an appropriate laser wavelength (e.g., 1064 nm) to minimize fluorescence.

    • Collect the scattered light over a suitable spectral range (e.g., 4000-100 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic Raman bands, paying close attention to the ring breathing modes and other fingerprint vibrations.

    • Compare the spectrum to reference spectra for definitive isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the chemical structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectra of the aminobenzoic acid isomers are readily distinguishable based on the chemical shifts and splitting patterns of the aromatic protons.

IsomerAromatic Proton EnvironmentExpected Splitting PatternApproximate Chemical Shift (δ, ppm)
Ortho Four distinct aromatic protons.Complex multiplet or four distinct signals (doublet of doublets, etc.).6.5 - 8.0
Meta Four distinct aromatic protons.Complex multiplet or four distinct signals.7.0 - 8.0
Para Two sets of chemically equivalent aromatic protons.Two doublets (AX or AA'XX' system).6.6 (ortho to -NH₂) and 7.8 (ortho to -COOH)[6]

The simplicity of the ¹H NMR spectrum of the para isomer, with its two distinct doublets, makes it easily identifiable. The ortho and meta isomers exhibit more complex spectra due to the lower symmetry and distinct chemical environments of all four aromatic protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide clear differentiation based on the number of signals and their chemical shifts.

IsomerNumber of Aromatic ¹³C SignalsApproximate Chemical Shift Ranges (δ, ppm)
Ortho Six distinct signals.110 - 155
Meta Six distinct signals.115 - 150
Para Four distinct signals (due to symmetry).113 - 152

The para isomer is again easily identified by its four aromatic carbon signals, a direct consequence of its C₂ᵥ symmetry. The ortho and meta isomers each show six signals, but their chemical shifts will differ due to the varying electronic effects of the substituents in the 1,2 and 1,3 positions.[7]

NMR analysis workflow for aminobenzoic acid isomers.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • For the ¹H spectrum, determine the chemical shift, integration, and splitting pattern for each signal.

    • For the ¹³C spectrum, determine the number of signals and their chemical shifts.

    • Compare the data with the expected patterns for each isomer to make an assignment.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity are influenced by the extent of conjugation in the molecule.

IsomerApproximate λₘₐₓ (in ethanol)Rationale for Distinction
Ortho ~300-320 nmThe steric hindrance between the adjacent amino and carboxylic acid groups can disrupt the planarity of the molecule, slightly reducing conjugation.
Meta ~280-300 nmThe meta positioning results in less effective conjugation between the electron-donating and electron-withdrawing groups compared to the para isomer.
Para ~285-295 nmThe direct conjugation between the amino and carboxylic acid groups through the benzene ring leads to a significant π → π* transition.[2]

While UV-Vis spectroscopy can provide supporting evidence for isomer identification, the λₘₐₓ values can be influenced by the solvent.[2] Therefore, it is generally used in conjunction with other, more definitive techniques.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the aminobenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Record a baseline spectrum.

    • Fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λₘₐₓ).

    • Compare the λₘₐₓ with known values for the aminobenzoic acid isomers.

Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. While conventional MS will show the same molecular ion peak for all three isomers, coupling MS with fragmentation techniques (MS/MS) or other separation methods like ion mobility spectrometry can reveal structural differences. As mentioned earlier, IR ion spectroscopy, a technique that combines mass spectrometry with IR spectroscopy, is particularly powerful for distinguishing gas-phase isomers based on their unique vibrational spectra.[3][4] The different protonation sites of the isomers lead to distinct fragmentation patterns upon collision-induced dissociation (CID).

Conclusion

The differentiation of aminobenzoic acid isomers is a critical task in many scientific disciplines. While each of the discussed spectroscopic techniques offers valuable information, a multi-faceted approach provides the most definitive identification. For unambiguous structural elucidation, NMR spectroscopy stands out due to its detailed information on the chemical environment of each atom. Vibrational spectroscopies, IR and Raman, are excellent for rapid, non-destructive analysis, particularly in the solid state, and for revealing subtle structural differences related to hydrogen bonding and symmetry. UV-Vis spectroscopy and mass spectrometry serve as valuable complementary techniques. By understanding the principles behind how isomeric structure influences spectroscopic output and by applying the appropriate experimental protocols, researchers can confidently and accurately identify these important chemical entities.

References

  • Johnson, M. A., et al. "Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid." National Institutes of Health. [Link]

  • van der Meer, M. P., et al. "Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study." PMC. [Link]

  • Mandal, K. K. "SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS." St. Paul's Cathedral Mission College. [Link]

  • "ortho and para-aminobenzoic acids." Goa University. [Link]

  • "The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid." ResearchGate. [Link]

  • "HPLC Methods for analysis of 4-Aminobenzoic acid." HELIX Chromatography. [Link]

  • Samsonowicz, M., et al. "Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids." Journal of Molecular Structure. [Link]

  • Fornasari, B. R., et al. "Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase." The Journal of Physical Chemistry B. [Link]

  • Lin, Z., et al. "UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy." MDPI. [Link]

  • Martens, J., et al. "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." RSC Publishing. [Link]

  • "Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics." Analytical Chemistry. [Link]

  • "Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials." PMC. [Link]

  • "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation." International Journal of ChemTech Research. [Link]

  • "Is there any reported work on differentiation of amino acid isomers by using Raman spectroscopy?" ResearchGate. [Link]

  • Palafox, M. A. "Meta - Aminobenzoic Acid: Structures and Spectral Characteristics." ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-[(4-Aminobenzyl)thio]benzoic acid: Personal Protective Equipment, Operational Protocols, and Disposal

As a novel compound in the landscape of drug development, 2-[(4-Aminobenzyl)thio]benzoic acid presents unique opportunities and, concurrently, requires a diligent approach to laboratory safety. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug development, 2-[(4-Aminobenzyl)thio]benzoic acid presents unique opportunities and, concurrently, requires a diligent approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), handling protocols, and disposal plans for this compound. By understanding the rationale behind these safety measures, laboratories can foster a culture of safety and ensure the well-being of their personnel.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 2-[(4-Aminobenzyl)thio]benzoic acid. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Specifications
Respiratory Protection NIOSH-approved N95 respirator or higherTo prevent inhalation of fine dust particles which may cause respiratory irritation.[1][3] In cases of significant aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Eye and Face Protection Chemical splash goggles and a face shieldTo provide comprehensive protection against dust particles and potential splashes. Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact, which may cause irritation or allergic reactions.[1][3] Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. Double-gloving is recommended for extended handling periods.
Body Protection A fully buttoned laboratory coat and disposable sleevesTo protect the skin and personal clothing from contamination. A lab coat made of a durable, low-linting material is preferred. Disposable sleeves provide additional protection for the arms.
Foot Protection Closed-toe, non-slip shoesTo protect the feet from spills and falling objects. Shoes should be made of a non-porous material.
Operational Workflow for Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment. The following diagram and step-by-step protocol outline the essential procedures for working with 2-[(4-Aminobenzyl)thio]benzoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate & Prepare Work Area gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe handle_chem Handle Chemical in Ventilated Enclosure don_ppe->handle_chem Proceed to Handling decontaminate Decontaminate Work Surfaces handle_chem->decontaminate Complete Task doff_ppe Doff PPE in Reverse Sequence decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste

PPE and Handling Workflow for 2-[(4-Aminobenzyl)thio]benzoic acid

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Designate a specific work area: All handling of 2-[(4-Aminobenzyl)thio]benzoic acid should occur within a certified chemical fume hood or a ventilated balance enclosure to control dust.
  • Assemble all necessary materials: Before starting, ensure all required equipment, reagents, and waste containers are within the designated work area.
  • Donning PPE:
  • Put on closed-toe shoes.
  • Don a lab coat and disposable sleeves.
  • Put on the first pair of nitrile gloves.
  • Don the N95 respirator, ensuring a proper seal.
  • Put on chemical splash goggles.
  • Put on the second pair of nitrile gloves.
  • Don a face shield.

2. Handling:

  • Weighing and Transferring: Use a spatula to carefully transfer the solid compound. Avoid creating dust by using gentle motions. If possible, use a containment system such as a glove bag for weighing.
  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure the vessel is appropriately sized and on a stable surface.

3. Post-Handling and Decontamination:

  • Clean the work area: Decontaminate all surfaces that may have come into contact with the compound using a suitable laboratory detergent and water.
  • Doffing PPE (in reverse order of donning to prevent cross-contamination):
  • Remove the face shield.
  • Remove the outer pair of gloves.
  • Remove the chemical splash goggles.
  • Remove the N95 respirator.
  • Remove the lab coat and disposable sleeves, turning them inside out as you remove them.
  • Remove the inner pair of gloves.
  • Wash hands thoroughly with soap and water.[1]
Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 2-[(4-Aminobenzyl)thio]benzoic acid and all contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing 2-[(4-Aminobenzyl)thio]benzoic acid should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[4][5]

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of your team and the environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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